molecular formula C31H48N4O4 B15608873 SPA107

SPA107

Número de catálogo: B15608873
Peso molecular: 540.7 g/mol
Clave InChI: SLQRJGFANAFMIA-ZQBASNNKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

SPA107 is a useful research compound. Its molecular formula is C31H48N4O4 and its molecular weight is 540.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C31H48N4O4

Peso molecular

540.7 g/mol

Nombre IUPAC

methyl (E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-(1-methylindol-3-yl)butanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoate

InChI

InChI=1S/C31H48N4O4/c1-19(2)24(17-20(3)29(38)39-12)35(11)28(37)26(30(4,5)6)33-27(36)25(32-9)31(7,8)22-18-34(10)23-16-14-13-15-21(22)23/h13-19,24-26,32H,1-12H3,(H,33,36)/b20-17+/t24-,25-,26-/m1/s1

Clave InChI

SLQRJGFANAFMIA-ZQBASNNKSA-N

Origen del producto

United States

Foundational & Exploratory

The Dual-Pronged Immuno-Oncologic Strategy of DSP107: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: MODI'IN, Israel – DSP107, an investigational first-in-class bi-specific fusion protein, is engineered to concurrently stimulate both the innate and adaptive immune systems to combat cancer. This technical guide provides an in-depth analysis of the mechanism of action of DSP107, detailing its molecular targets, signaling pathways, and the preclinical data that underscore its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Two-Fold Assault on Cancer

DSP107 is a bi-functional, trimeric fusion protein composed of the extracellular domain of human signal-regulatory protein alpha (SIRPα) fused to the extracellular domain of human 4-1BB ligand (4-1BBL). This unique structure allows DSP107 to engage two distinct and critical pathways in the anti-tumor immune response.

Unleashing the Innate Immune System: Blocking the "Don't Eat Me" Signal

Cancer cells frequently overexpress the CD47 protein on their surface, which interacts with SIRPα on macrophages and other phagocytic cells. This interaction delivers a powerful "don't eat me" signal, preventing the innate immune system from recognizing and eliminating malignant cells.

The SIRPα component of DSP107 competitively binds to CD47 on tumor cells, effectively blocking the CD47-SIRPα signaling axis[1][2]. This abrogation of the inhibitory signal restores the ability of macrophages to engulf and destroy cancer cells through phagocytosis.

Activating the Adaptive Immune System: A Targeted Co-stimulatory Signal

The second component of DSP107, the 4-1BBL, targets the 4-1BB (CD137) receptor, a key co-stimulatory molecule expressed on activated T-cells and Natural Killer (NK) cells. The trimeric nature of the 4-1BBL domain in DSP107 is crucial for effective 4-1BB clustering and signal transduction.

Crucially, the activation of 4-1BB by DSP107 is conditional. The fusion protein must first anchor to the tumor cell surface via its SIRPα domain binding to CD47. This localized presentation of 4-1BBL to immune cells within the tumor microenvironment leads to a potent, targeted co-stimulation of tumor-reactive T-cells, enhancing their proliferation, cytokine production, and cytotoxic activity against cancer cells[1][2].

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of DSP107.

ParameterLigandValueMethodSource
Binding Affinity (Kd) Human CD471.6 nMBIAcore[1]
Human 4-1BB0.69 nMBIAcore[1]
Blocking Potency SIRPα-CD47 InteractionEC50: 0.03 nMCompetition ELISA[1]

Table 1: Binding Characteristics of DSP107

Assay TypeCell Lines Tested (Examples)DSP107 Concentration RangeKey FindingsSource
Macrophage-mediated Phagocytosis Diffuse Large B-cell Lymphoma (DLBCL)10 nMSignificant increase in phagocytosis of cancer cells, both as a monotherapy and in combination with rituximab.[1]
PMN-mediated Trogocytosis Non-Hodgkin Lymphoma (NHL)10 nMStatistically significant increase in trogocytosis in 7 out of 9 cell lines tested.[3]
4-1BB Reporter Assay HT1080.4-1BB reporter cellsDose-range testedActivated 4-1BB-mediated signaling, strictly dependent on the binding of DSP107 to CD47.[1]
T-cell Cytotoxicity Mixed cultures with cancer cellsEffector-to-target ratio dependentAugmented T-cell cytotoxicity against cancer cells.[1]

Table 2: In Vitro Functional Activity of DSP107

Signaling Pathway and Mechanism of Action Diagrams

Phagocytosis_Assay_Workflow start Start prepare_cells Prepare Macrophages & CFSE-labeled Cancer Cells start->prepare_cells co_culture Co-culture Cells prepare_cells->co_culture add_dsp107 Add DSP107 (10 nM) or Control co_culture->add_dsp107 incubate Incubate add_dsp107->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry end End flow_cytometry->end

References

The Advent of a Dual-Action Immunotherapy: A Technical Guide to the Discovery and Synthesis of DSP107

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and synthesis of DSP107 (formerly known as SPA107), a first-in-class, clinical-stage, bi-functional fusion protein developed by Kahr Medical. DSP107 is engineered to concurrently reactivate both the innate and adaptive immune systems to combat cancer. By targeting two critical immune signaling pathways, it represents a novel approach in cancer immunotherapy. This document details the scientific rationale behind its design, the methodology of its synthesis and purification, its mechanism of action, and a summary of its preclinical and clinical evaluation.

Introduction: The Rationale for a Dual-Targeting Immunotherapy

The tumor microenvironment is a complex ecosystem where cancer cells employ various strategies to evade immune surveillance. Two key mechanisms of immune escape involve the overexpression of the "don't eat me" signal, CD47, and the suppression of T-cell activity. DSP107 was conceived to counteract both of these evasion tactics simultaneously through a single therapeutic agent.

The discovery of DSP107 is rooted in the understanding that a multi-pronged attack on cancer's defenses could lead to a more robust and durable anti-tumor response. The fusion protein is designed to bridge cancer cells and immune cells, thereby transforming a mechanism of immune evasion into a trigger for a targeted immune assault.

The Molecular Architecture of DSP107: A Fusion of Two Potent Immune Modulators

DSP107 is a bi-functional, trimeric fusion protein. Its structure is a testament to sophisticated protein engineering, combining the extracellular domains (ECDs) of two human proteins:

  • Signal-Regulatory Protein Alpha (SIRPα): The SIRPα component of DSP107 binds to CD47, a protein that is highly expressed on the surface of various cancer cells. The interaction between CD47 on cancer cells and SIRPα on macrophages and other phagocytes delivers an inhibitory signal that prevents the engulfment and destruction of malignant cells. By binding to CD47, the SIRPα domain of DSP107 effectively blocks this "don't eat me" signal.

  • 4-1BB Ligand (4-1BBL): The 4-1BBL component of DSP107 is a potent co-stimulatory molecule for T-cells. 4-1BB (also known as CD137) is a receptor found on activated T-cells, and its engagement by 4-1BBL provides a crucial signal for T-cell proliferation, survival, and cytotoxic function.

The fusion of these two domains creates a single molecule with the dual capacity to initiate phagocytosis of cancer cells and to invigorate the adaptive T-cell-mediated anti-tumor response.

Synthesis Pathway: From Gene to Therapeutic Protein

The synthesis of a complex recombinant fusion protein like DSP107 involves a multi-step process that begins with genetic engineering and culminates in a highly purified, active therapeutic.

Plasmid Construction and Expression Vector

The synthesis of DSP107 begins with the design of a synthetic gene encoding the fusion protein. This gene is constructed to encode the extracellular domain of human SIRPα fused to the extracellular domain of human 4-1BBL. The genetic construct is then cloned into a mammalian expression vector suitable for high-level protein expression in a chosen host cell line.

Cell Line Development and Protein Expression

A mammalian expression system is utilized for the production of DSP107 to ensure proper protein folding and post-translational modifications, which are critical for its biological activity. A stable, high-producing cell line, typically Chinese Hamster Ovary (CHO) cells, is generated by transfecting the expression vector containing the DSP107 gene. Following selection and cloning, a master cell bank is established to ensure a consistent and reliable source for production.

The cells are then cultured in large-scale bioreactors under controlled conditions to maximize protein expression. The DSP107 fusion protein is secreted into the cell culture medium.

Protein Purification

A multi-step purification process is employed to isolate DSP107 from the cell culture supernatant and to ensure high purity and activity. A typical purification protocol would involve:

  • Initial Capture: The clarified cell culture supernatant is first subjected to an affinity chromatography step.

  • Intermediate Purification: Further purification is achieved through techniques such as ion-exchange chromatography to remove remaining impurities.

  • Polishing Step: A final polishing step, often involving size-exclusion chromatography, is used to remove any remaining aggregates and to ensure the final product is in the correct buffer for formulation.

The entire process is conducted under stringent quality control to yield a highly pure and active DSP107 protein suitable for clinical use.

Mechanism of Action: A Two-Pronged Attack on Cancer

DSP107's mechanism of action is characterized by its ability to orchestrate a coordinated attack on cancer by both the innate and adaptive immune systems.

Innate Immune Activation via CD47 Blockade

By binding to CD47 on cancer cells, DSP107's SIRPα domain disrupts the CD47-SIRPα signaling axis. This blockade of the "don't eat me" signal renders the cancer cells susceptible to phagocytosis by macrophages and other phagocytic cells.[1][2][3]

Adaptive Immune Stimulation via 4-1BB Co-stimulation

Simultaneously, the 4-1BBL domain of DSP107, now anchored to the surface of the cancer cell, can engage and activate 4-1BB receptors on tumor-infiltrating T-cells. This interaction provides a potent co-stimulatory signal that enhances the proliferation, survival, and cytotoxic activity of these T-cells, leading to a more effective anti-tumor immune response.[1][2][3]

The following diagram illustrates the dual signaling pathway of DSP107:

DSP107's dual mechanism of action.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are crucial for understanding the preclinical validation of DSP107.

In Vitro Phagocytosis Assay

Objective: To assess the ability of DSP107 to enhance macrophage-mediated phagocytosis of cancer cells.

Methodology:

  • Human monocyte-derived macrophages are co-cultured with fluorescently labeled cancer cells (e.g., CFSE-labeled).

  • DSP107 is added to the co-culture at various concentrations.

  • After an incubation period, the percentage of macrophages that have engulfed cancer cells (i.e., become fluorescent) is quantified by flow cytometry or fluorescence microscopy.

T-Cell Activation Assay

Objective: To measure the co-stimulatory activity of DSP107 on T-cells.

Methodology:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells are cultured in the presence of a suboptimal T-cell receptor stimulus (e.g., anti-CD3 antibody).

  • CD47-positive cancer cells are added to the culture along with DSP107 at various concentrations.

  • T-cell activation is assessed by measuring the secretion of cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2) by ELISA, and by quantifying the expression of activation markers like CD25 and CD69 on T-cells via flow cytometry.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of DSP107 in a living organism.

Methodology:

  • Immunodeficient mice are engrafted with human cancer cells to establish tumors.

  • Once tumors are established, the mice are treated with DSP107, either as a monotherapy or in combination with other agents.

  • Tumor growth is monitored over time, and at the end of the study, tumors are excised and may be analyzed for immune cell infiltration by immunohistochemistry or flow cytometry.

Quantitative Data Summary

The preclinical and clinical development of DSP107 has generated a significant amount of quantitative data. Below is a summary of key findings.

Parameter Assay Result Reference
Binding Affinity (to human CD47) Surface Plasmon Resonance (SPR)High affinity bindingKahr Bio
Binding Affinity (to human 4-1BB) Surface Plasmon Resonance (SPR)High affinity bindingKahr Bio
In Vitro Phagocytosis Flow CytometrySignificant increase in macrophage-mediated phagocytosis of various cancer cell lines[3]
In Vitro T-Cell Activation ELISA (IFN-γ secretion)Dose-dependent increase in IFN-γ secretion in the presence of CD47+ cells[3]
In Vivo Efficacy Xenograft Mouse ModelSignificant reduction in tumor growth[2]
Phase 1 Clinical Trial (Monotherapy) Dose Escalation StudyWell-tolerated with no dose-limiting toxicitiesKAHR Medical Press Release
Phase 2 Clinical Trial (Combination with Atezolizumab in MSS-CRC) Open-Label StudyPromising anti-tumor activity and extended survivalKAHR Medical Press Release

Conclusion

DSP107 represents a promising and innovative approach to cancer immunotherapy. Its dual mechanism of action, which targets both innate and adaptive immunity, has the potential to overcome some of the limitations of current therapies. The successful synthesis of this complex fusion protein and the encouraging preclinical and early clinical data underscore the potential of DSP107 to become a valuable new treatment option for patients with a variety of cancers. Further clinical development will be crucial to fully elucidate its therapeutic benefits.

References

An In-depth Technical Guide to SPA107: Elucidating Structural Analysis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Identification: Publicly available scientific literature and chemical databases do not contain information on a specific molecule or compound designated as "SPA107." The provided query may refer to an internal compound code, a novel molecule not yet in the public domain, or a potential typographical error.

However, based on the context of structural analysis, chemical properties, and signaling pathways relevant to researchers, scientists, and drug development professionals, it is plausible that "this compound" is a reference to the Retinoblastoma-like protein 1 (RBL1), also known as p107 . This protein is a critical modulator of the cell cycle and is a subject of interest in cancer research. The following guide is based on the available information for RBL1/p107.

If "this compound" refers to a different entity, please provide a more specific identifier to receive a tailored technical guide.

RBL1/p107: A Key Modulator of Cellular Signaling

The Retinoblastoma (RB) protein family, which includes RB1/p105, RBL1/p107, and RBL2/p130, plays a crucial role in regulating the cell cycle.[1] Dysregulation of these proteins has been linked to the initiation and progression of tumors.[1] The activity of RB proteins is controlled by various pathways, including oncogenic signaling.[1]

Signaling Pathways Involving RBL1/p107

Recent studies have revealed that the expression levels of RBL1/p107 are modulated by multiple signaling pathways, particularly those dependent on calcium (Ca2+).[1][2] While initially investigated for its connection to the AKT signaling pathway, it was found that RBL1/p107 levels are only minimally affected by this pathway.[1][2]

Instead, the regulation of RBL1/p107 is intricately linked to Ca2+-dependent signaling. Key pathways and their effects include:

  • Calcium/Calmodulin-Dependent Kinases (CaMKs): Inhibition of CaMKs leads to a significant reduction in the expression and phosphorylation of RBL1/p107.[1][2] This, in turn, promotes the nuclear localization of RBL1/p107 and results in a G0/G1 cell cycle arrest.[1][2]

  • Calpain: The Ca2+-dependent endopeptidase, calpain, also plays a role in regulating RBL1/p107.[1][2] Targeting calpain has been shown to stabilize the levels of RBL1/p107 and can counteract the reduction in RBL1/p107 levels observed with CaMKs inhibition.[1][2]

This complex regulatory network highlights a significant difference in the modulation of RBL1/p107 compared to its close family member, RBL2/p130, which is a direct target of AKT.[1][2] The inhibition of calpain stabilizes RBL1/p107 protein levels, a process not affected by proteasomal or lysosomal inhibitors.[2] The dephosphorylation and nuclear accumulation of RBL1/p107, prompted by either calpain or CaMK inhibition, may enhance the localization of transcriptional repressors at the promoters of genes that control cell cycle progression, thereby contributing to cell cycle arrest.[2]

RBL1_p107_Signaling_Pathway cluster_regulation Regulation of RBL1/p107 cluster_downstream Downstream Effects CaMKs CaMKs RBL1_p107 RBL1/p107 CaMKs->RBL1_p107 reduces expression & phosphorylation Nuclear_Localization Increased Nuclear Localization of RBL1/p107 Calpain Calpain Calpain->RBL1_p107 stabilizes levels RBL1_p107->Nuclear_Localization Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Nuclear_Localization->Cell_Cycle_Arrest

RBL1/p107 Signaling Pathway

Quantitative Data

Due to the absence of a specific molecule "this compound" in public databases, a summary of quantitative data is not available. Should "this compound" refer to RBL1/p107, quantitative data would be context-dependent on the specific experiments (e.g., expression levels in different cell lines, binding affinities, etc.) and would require a more targeted literature search.

Experimental Protocols

Detailed experimental protocols for a compound designated "this compound" cannot be provided. However, for studying proteins like RBL1/p107, a variety of assays are commonly employed. One such relevant technology is the Scintillation Proximity Assay (SPA) .

Scintillation Proximity Assay (SPA)

SPA is a versatile and homogeneous assay technology for the rapid and sensitive measurement of a wide range of biological processes.[3] It is particularly useful for studying enzyme targets, receptor targets, radioimmunoassays, and molecular interactions.[3] The key advantage of SPA is that it does not require separation steps, making it amenable to automation.[3]

General Principle:

  • Bead Coating: SPA scintillation beads are coated with a molecule that can capture a radiolabeled ligand of interest.[3]

  • Binding: When a radiolabeled molecule binds to the bead, it comes into close enough proximity to excite the scintillant within the bead, producing light.

  • Detection: Unbound radiolabeled molecules in the solution are too far away to cause excitation, thus no separation of bound from free ligand is necessary. The light signal is then detected by a scintillation counter or a CCD imager for SPA imaging beads.[3]

SPA reagents are available for detecting various isotopes, including 3H, 125I, 33P, and 14C.[3] This technology offers a more convenient and cost-effective alternative to traditional biochemical assays for applications such as receptor binding studies.[3]

SPA_Workflow Bead SPA Scintillation Bead (Coated) Interaction Binding Interaction Bead->Interaction Radioligand_Bound Radiolabeled Ligand (Bound) Radioligand_Bound->Interaction Radioligand_Free Radiolabeled Ligand (Free) No_Signal No Signal Radioligand_Free->No_Signal Distance Signal Light Signal (Excitation) Interaction->Signal Proximity Detection Signal Detection Signal->Detection No_Signal->Detection

Scintillation Proximity Assay Workflow

References

Unveiling DSP107: A Dual-Action Immunotherapy in Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preliminary In Vitro Profile of a Novel CD47x4-1BB Targeting Fusion Protein

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the preliminary in vitro studies of DSP107, a novel, first-in-class, bi-specific fusion protein. Initial investigations, detailed herein, suggest that DSP107 holds the potential to bridge the innate and adaptive immune systems to combat cancer. This guide will delve into its mechanism of action, present key quantitative data from in vitro experiments, and provide detailed methodologies for the cited studies.

Core Mechanism of Action: A Two-Pronged Assault on Cancer

DSP107 is a bi-functional fusion protein engineered to simultaneously engage two critical pathways in the anti-tumor immune response. It is composed of the extracellular domain of human signal-regulatory protein alpha (SIRPα) fused to the extracellular domain of human 4-1BB ligand (4-1BBL)[1][2][3]. This unique structure allows DSP107 to act as both a checkpoint inhibitor and a T-cell co-stimulator.

The primary mechanism of action can be dissected into two synergistic activities:

  • Inhibition of the CD47-SIRPα "Don't Eat Me" Signal: Cancer cells frequently overexpress CD47 on their surface, which interacts with SIRPα on macrophages and other phagocytic cells. This interaction transmits a "don't eat me" signal, preventing the cancer cells from being engulfed and destroyed. By binding to CD47 on tumor cells, the SIRPα component of DSP107 effectively blocks this interaction, thereby promoting macrophage-mediated phagocytosis of malignant cells[1][2][4][5].

  • Conditional 4-1BB Co-stimulation of T-Cells: The 4-1BB (CD137) receptor is a potent co-stimulatory molecule expressed on activated T-cells. The 4-1BBL component of DSP107 can bind to and activate 4-1BB, leading to enhanced T-cell proliferation, cytokine production, and cytotoxic activity. Crucially, this activation is conditional; it occurs when DSP107 is cross-linked by binding to CD47 on the surface of cancer cells[4][5][6]. This targeted activation is designed to localize the potent T-cell co-stimulation to the tumor microenvironment, potentially minimizing off-target systemic immune activation.

This dual mechanism is designed to convert a "cold" tumor, immunologically quiescent, into a "hot" tumor with an active anti-tumor immune response.

Signaling Pathway of DSP107

DSP107's dual mechanism of action.

Quantitative Data from In Vitro Studies

The following table summarizes key quantitative findings from preliminary in vitro evaluations of DSP107.

Experiment TypeCell Lines / SystemKey FindingsReference
Macrophage-mediated Phagocytosis Co-cultures of macrophages with various DLBCL cell lines and primary patient-derived DLBCL cells.DSP107, alone or in combination with rituximab (B1143277), significantly increased phagocytosis of cancer cells. Prolonged treatment (co-culture) with DSP107 and rituximab led to a decrease in cancer cell number by up to 85%.[1][5]
Neutrophil-mediated Trogocytosis Co-cultures of polymorphonuclear neutrophils (PMNs) with B cell lymphoma cell lines.DSP107 treatment significantly increased PMN-mediated trogocytosis of malignant B cells.[1][5]
4-1BB Co-stimulatory Activity HT1080.4-1BB reporter cells.DSP107 activated 4-1BB-mediated signaling, which was strictly dependent on the SIRPα-mediated binding of DSP107 to CD47.[1][5][6]
T-Cell Cytotoxicity Mixed cultures of T-cells with CD47-expressing cancer cells.DSP107 augmented T-cell cytotoxicity in an effector-to-target ratio-dependent manner.[1][5][6]
T-Cell Activation and Proliferation T-cells co-cultured with cancer cells.DSP107 treatment led to increased secretion of IFNγ and expression of CD25 on T-cells, indicating enhanced T-cell activation and proliferation.[7]
Binding Affinity Surface Plasmon Resonance (SPR) analysis.DSP107 binds with high affinity to both human CD47 and 4-1BB.[7][8]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below to facilitate reproducibility and further investigation.

Macrophage-Mediated Phagocytosis Assay

Objective: To quantify the ability of DSP107 to enhance the phagocytosis of cancer cells by macrophages.

Methodology:

  • Macrophage Generation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Monocytes are then purified and differentiated into macrophages using standard protocols with macrophage colony-stimulating factor (M-CSF).

  • Cancer Cell Labeling: Target cancer cells (e.g., DLBCL cell lines) are labeled with a fluorescent dye (e.g., CFSE) for easy identification by flow cytometry.

  • Co-culture: Labeled cancer cells are co-cultured with the generated macrophages at a specific effector-to-target ratio.

  • Treatment: DSP107 is added to the co-culture at various concentrations. Control groups include an isotype control and no treatment. For combination studies, a therapeutic antibody like rituximab is also added.

  • Incubation: The co-culture is incubated for a specified period (e.g., 3 hours) to allow for phagocytosis.

  • Analysis: The percentage of macrophages that have engulfed fluorescently labeled cancer cells is quantified by flow cytometry.

T-Cell Activation and Cytotoxicity Assay

Objective: To assess the effect of DSP107 on T-cell activation and their ability to kill cancer cells.

Methodology:

  • T-Cell Isolation: T-cells are isolated from healthy donor PBMCs.

  • Co-culture: T-cells are co-cultured with target cancer cells (expressing CD47) at various effector-to-target ratios.

  • Treatment: DSP107 is added to the co-culture.

  • T-Cell Activation Analysis: After a defined incubation period, T-cell activation is assessed by measuring the expression of activation markers such as CD25 and the secretion of cytokines like IFNγ into the supernatant using ELISA or other immunoassays.

  • Cytotoxicity Analysis: Cancer cell viability is measured using a standard assay (e.g., MTS assay or flow cytometry with a viability dye) to determine the extent of T-cell-mediated killing.

Experimental Workflow for In Vitro Evaluation of DSP107

DSP107_In_Vitro_Workflow cluster_innate_immunity Innate Immunity Arm cluster_adaptive_immunity Adaptive Immunity Arm Phagocytosis_Assay Phagocytosis Assay (Macrophages/Neutrophils) Innate_Outcome Enhanced Innate Anti-Tumor Activity Phagocytosis_Assay->Innate_Outcome Measure phagocytic uptake Trogocytosis_Assay Trogocytosis Assay (Neutrophils) Trogocytosis_Assay->Innate_Outcome Measure trogocytosis Reporter_Assay 4-1BB Reporter Assay Adaptive_Outcome Enhanced Adaptive Anti-Tumor Activity Reporter_Assay->Adaptive_Outcome Quantify 4-1BB signaling T_Cell_Activation T-Cell Activation Assay (CD25, IFNγ) T_Cell_Activation->Adaptive_Outcome Measure activation markers T_Cell_Cytotoxicity T-Cell Cytotoxicity Assay T_Cell_Cytotoxicity->Adaptive_Outcome Determine cancer cell killing Start DSP107 Compound Start->Phagocytosis_Assay Start->Trogocytosis_Assay Start->Reporter_Assay Start->T_Cell_Activation Start->T_Cell_Cytotoxicity

Workflow for in vitro assessment of DSP107.

Concluding Remarks

The preliminary in vitro data for DSP107 are promising, demonstrating a dual mechanism of action that effectively engages both the innate and adaptive arms of the immune system. The ability to block the CD47-SIRPα checkpoint while simultaneously providing a conditional co-stimulatory signal to T-cells presents a novel and potentially powerful strategy in cancer immunotherapy. The findings summarized in this technical guide provide a solid foundation for the ongoing preclinical and clinical development of DSP107 as a potential therapeutic for a range of malignancies. Further studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

An In-depth Technical Guide to the Molecular Structure and Characterization of SPA107 (DSP107)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SPA107, publicly known as DSP107, is a first-in-class, clinical-stage, bi-functional fusion protein with a novel mechanism of action designed to activate both the innate and adaptive immune systems to combat cancer. This technical guide provides a comprehensive overview of the molecular structure, characterization, and mechanism of action of DSP107, supported by preclinical and clinical data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this innovative immunotherapy.

Molecular Structure

DSP107 is a bi-functional, trimeric fusion protein. It is meticulously engineered by genetically fusing the extracellular domain (ECD) of human signal-regulatory protein alpha (SIRPα) to the ECD of human 4-1BB ligand (4-1BBL)[1][2][3]. The inherent trimerization domain of 4-1BBL ensures that DSP107 assembles into a stable homotrimer, a critical feature for its biological activity[1].

Key Molecular Components:

  • SIRPα Extracellular Domain: This component of the fusion protein targets the CD47 receptor, which is often overexpressed on the surface of various cancer cells.

  • 4-1BBL Extracellular Domain: This domain binds to the 4-1BB receptor (also known as CD137), a co-stimulatory molecule expressed on activated T cells and Natural Killer (NK) cells.

Mechanism of Action

DSP107 employs a dual-targeting strategy to orchestrate a comprehensive anti-tumor immune response by bridging the innate and adaptive immune systems.

  • Inhibition of the CD47-SIRPα "Don't Eat Me" Signal: The SIRPα moiety of DSP107 binds to CD47 on cancer cells, effectively blocking the interaction between CD47 and endogenous SIRPα on phagocytic cells like macrophages[3][4]. This blockade abrogates the inhibitory "don't eat me" signal, leading to the activation of macrophages and subsequent phagocytosis of tumor cells[3][4].

  • Conditional Co-stimulation of T-cells via 4-1BB: Upon binding to CD47 on the tumor cell surface, the trimeric 4-1BBL component of DSP107 is presented in a cross-linked manner. This allows for the effective engagement and activation of the 4-1BB receptor on tumor-infiltrating T-cells and NK cells[2][4]. This co-stimulatory signal promotes the proliferation, activation, and cytotoxic activity of these immune effector cells within the tumor microenvironment[2][4].

This targeted, conditional activation mechanism is designed to enhance efficacy and limit the systemic toxicity associated with non-targeted 4-1BB agonists.

DSP107's dual mechanism of action.

Molecular Characterization

Binding Affinity

The binding affinity of DSP107 to its human targets has been characterized using surface plasmon resonance (SPR).

TargetBinding Affinity (KD)
Human CD471.6 nM
Human 4-1BB0.69 nM

Table 1: Binding affinities of DSP107 to its human targets.

In Vitro Efficacy

Preclinical studies have demonstrated the potent in vitro activity of DSP107.

AssayResult
Phagocytosis Treatment with DSP107, alone or in combination with rituximab, significantly increased macrophage- and polymorphonuclear neutrophil (PMN)-mediated phagocytosis and trogocytosis of Diffuse Large B-Cell Lymphoma (DLBCL) cell lines and primary patient-derived blasts[5].
T-cell Activation DSP107 treatment activated 4-1BB-mediated co-stimulatory signaling, which was strictly dependent on the SIRPα-mediated binding of DSP107 to CD47[5].
Cytotoxicity In mixed cultures with CD47-expressing cancer cells, DSP107 augmented T-cell cytotoxicity in an effector-to-target ratio-dependent manner[5].

Table 2: Summary of in vitro efficacy of DSP107.

Preclinical and Clinical Development

In Vivo Efficacy

In a xenograft mouse model with established SUDHL6 tumors, treatment with human peripheral blood mononuclear cells (PBMCs) and DSP107 resulted in a strong reduction in tumor size compared to treatment with PBMCs alone. This was accompanied by an increased number of tumor-infiltrated T-cells[5].

Safety and Pharmacokinetics
  • Non-Human Primate Studies: DSP107 exhibited an excellent safety profile in cynomolgus monkeys[5].

  • Clinical Pharmacokinetics: In a Phase 1 study (NCT04440735), pharmacokinetic analysis revealed 100% CD47 receptor engagement on peripheral T and NK cells at doses of 3 mg/kg and above. Notably, DSP107 did not bind to CD47 on red blood cells at any tested dose, a key safety differentiator[6].

Clinical Trials

DSP107 is being evaluated in multiple clinical trials for both solid and hematological malignancies.

  • NCT04440735: Advanced Solid Tumors

    • Phase 1 (Monotherapy): DSP107 was well-tolerated with no dose-limiting toxicities. The most frequent treatment-related adverse events were Grade 1-2 and included infusion-related reactions, diarrhea, fatigue, and nausea[6]. Stable disease was observed in 11 out of 22 patients[6].

    • Phase 1/2 (Combination with Atezolizumab): The combination was well-tolerated. In patients with microsatellite stable colorectal cancer (MSS-CRC), the combination demonstrated promising anti-tumor activity[7].

      • Disease Control Rate (DCR): 62% in combination therapy versus 21-26% in monotherapy for evaluable patients[2][7][8].

      • Overall Survival (OS): As of May/December 2025 data cutoff, the median OS was 17 months for the combination therapy group, compared to 8.1 months for the monotherapy group[7][8].

      • Objective Responses: Included a complete response and a deep, durable partial response with significant target lesion reduction[7][8].

Clinical Trial Outcome (NCT04440735)DSP107 MonotherapyDSP107 + Atezolizumab
Number of Evaluable Patients 1921
Disease Control Rate (DCR) 21-26%[2][7][8]62%[2][7][8]
Median Overall Survival (OS) 8.1 months[7][8]17 months[7][8]

Table 3: Efficacy results from the NCT04440735 clinical trial in patients with advanced solid tumors.

  • NCT04937166: Hematological Malignancies

    • This Phase 1b study is evaluating the safety and efficacy of DSP107 as a monotherapy and in combination with azacitidine or azacitidine plus venetoclax (B612062) in patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS)[9].

Experimental Protocols

The following are representative protocols for key experiments used in the characterization of DSP107.

Production of SIRPα-4-1BBL Fusion Protein

Fusion Protein Production Workflow Representative Workflow for Fusion Protein Production start Design Gene Construct (SIRPα ECD - Linker - 4-1BBL ECD) transfection Transfection into Mammalian Expression System (e.g., HEK293 cells) start->transfection culture Cell Culture and Protein Expression transfection->culture harvest Harvest Supernatant Containing Secreted Protein culture->harvest purification Purification using Affinity Chromatography harvest->purification characterization Characterization (SDS-PAGE, Western Blot, SEC) purification->characterization end Purified DSP107 characterization->end

Workflow for fusion protein production.

Methodology:

  • Gene Synthesis and Cloning: A synthetic gene encoding the extracellular domain of human SIRPα fused to the extracellular domain of human 4-1BBL, often with an intervening flexible linker, is cloned into a mammalian expression vector.

  • Transfection: The expression vector is transfected into a suitable mammalian host cell line, such as Human Embryonic Kidney (HEK293) cells, using standard transfection reagents.

  • Cell Culture and Expression: Transfected cells are cultured in appropriate media to allow for the expression and secretion of the fusion protein.

  • Purification: The secreted DSP107 is purified from the cell culture supernatant using affinity chromatography, followed by size-exclusion chromatography to ensure high purity and the correct trimeric state.

  • Characterization: The purified protein is characterized by SDS-PAGE to confirm its molecular weight, Western blot to confirm its identity, and analytical size-exclusion chromatography to verify its trimeric nature.

Phagocytosis Assay

Phagocytosis Assay Workflow Representative Workflow for Phagocytosis Assay label_macrophages Label Macrophages (e.g., with a red fluorescent dye) coculture Co-culture Macrophages and Tumor Cells label_macrophages->coculture label_tumor Label Tumor Cells (e.g., with a green fluorescent dye like CFSE) label_tumor->coculture treatment Add DSP107 or Control Antibody coculture->treatment incubation Incubate for a defined period (e.g., 2-4 hours) treatment->incubation analysis Analyze by Flow Cytometry or Fluorescence Microscopy incubation->analysis result Quantify Phagocytosis (Percentage of double-positive macrophages) analysis->result

Workflow for a typical phagocytosis assay.

Methodology:

  • Cell Preparation: Target tumor cells are labeled with a fluorescent dye (e.g., CFSE). Phagocytic cells (e.g., primary human macrophages) are prepared and often labeled with a different fluorescent marker.

  • Co-culture: The labeled tumor cells and macrophages are co-cultured at a specific effector-to-target ratio.

  • Treatment: DSP107 or a control antibody is added to the co-culture.

  • Incubation: The cells are incubated for a period of time (e.g., 2-4 hours) to allow for phagocytosis to occur.

  • Analysis: The percentage of macrophages that have engulfed tumor cells (double-positive cells) is quantified using flow cytometry or fluorescence microscopy[10].

T-cell Activation Assay

T-cell Activation Assay Workflow Representative Workflow for T-cell Activation Assay isolate_pbmcs Isolate PBMCs from Healthy Donor Blood coculture Co-culture PBMCs with CD47-expressing Tumor Cells isolate_pbmcs->coculture stimulation Add Sub-optimal anti-CD3 and DSP107 or Control coculture->stimulation incubation Incubate for 2-5 days stimulation->incubation analysis Analyze T-cell Activation Markers (e.g., CD25, IFN-γ) by Flow Cytometry or ELISA incubation->analysis result Quantify T-cell Proliferation and Cytokine Secretion analysis->result

Workflow for a typical T-cell activation assay.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.

  • Co-culture and Stimulation: PBMCs are co-cultured with CD47-expressing tumor cells. T-cell activation is initiated with a sub-optimal concentration of an anti-CD3 antibody, and then DSP107 or a control is added.

  • Incubation: The co-culture is incubated for a period of 2-5 days.

  • Analysis: T-cell activation is assessed by measuring the upregulation of activation markers (e.g., CD25) on T-cells via flow cytometry, and the secretion of cytokines (e.g., IFN-γ) into the culture supernatant is measured by ELISA[11]. T-cell proliferation can also be quantified.

Conclusion

DSP107 (this compound) is a promising bi-functional fusion protein that leverages a sophisticated, dual-targeting mechanism of action to activate both innate and adaptive anti-tumor immunity. Its unique molecular design, which combines CD47 blockade with conditional 4-1BB co-stimulation, has demonstrated significant preclinical efficacy and a favorable safety profile in early clinical trials. The encouraging clinical data, particularly in "cold" tumors like MSS-CRC, suggest that DSP107 has the potential to become a valuable therapeutic option for patients with advanced cancers. Further clinical development is ongoing to fully elucidate its therapeutic potential in a broader range of malignancies.

References

Unraveling the Identity of "SPA107": A Case of Ambiguous Nomenclature in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the biological role of a protein designated "SPA107" have revealed a significant ambiguity in its identification. Extensive database searches and a review of current literature did not yield a definitively recognized protein with this specific name. The term "this compound" may represent a typographical error, an internal or commercial product identifier, or a reference to a member of a broader protein family. This guide explores the potential candidates for "this compound" based on available information, providing an in-depth look at the most plausible interpretations to assist researchers, scientists, and drug development professionals in navigating this nomenclature challenge.

Potential Interpretations of "this compound"

Our research indicates that "this compound" could refer to several distinct proteins or concepts, each with a unique biological context. The most likely candidates are:

  • A Misnomer for Known Proteins: It is plausible that "this compound" is a typographical error for other well-characterized proteins such as NUP107 or a member of the FAM107 family.

  • Commercial Product Identifiers: The designation "this compound" resembles internal or product codes used by life science companies. For instance, SPR-107 is a product code for Human BIP Protein (GRP78), and ALK-HM107 is used for Human ALK-7/Activin RIC Protein.

  • A Member of the Sperm-Associated Antigen (SPAG) Family: While no "SPAG107" has been identified, the user may be interested in the broader family of Sperm-Associated Antigens (SPAGs) , which play crucial roles in fertility.

  • An Uncharacterized or Novel Protein: "this compound" could also refer to a less-characterized protein, such as C17orf107 or CFAP107 , where the number "107" is part of their designation.

Given this ambiguity, we will provide an overview of the most relevant of these possibilities.

FAM107B: A Member of the Family with Sequence Similarity 107

One strong possibility is that "this compound" is a misinterpretation of FAM107B . This protein is a member of the "Family with sequence similarity 107."

Biological Role of FAM107B

FAM107B is a protein coding gene.[1] Diseases associated with FAM107B include Carpal Tunnel Syndrome 2 and Intracranial Vasospasm.[1] An important paralog of this gene is FAM107A.[1] In mice, homozygous knockout of the Fam107b gene has been shown to result in impaired hearing.[2]

Table 1: Gene and Protein Information for FAM107B

FeatureHumanMouse
Gene Symbol FAM107BFam107b
Gene ID 83641[1]66540[2]
UniProt ID Q9H098[1]Q9H098 (human ortholog)
Chromosomal Location 10p13[2]Chr2:3571525-3783179 bp, + strand[2]
Known Phenotypes (from knockout models) Not applicableImpaired hearing[2]

NUP107: A Key Component of the Nuclear Pore Complex

Another possibility is a typographical error for NUP107 , a crucial protein in the nuclear pore complex (NPC).

Biological Role of NUP107

NUP107 is a member of the nucleoporin family and is an essential component of the NPC, which regulates the passage of molecules into and out of the nucleus.[3] It is involved in the assembly and maintenance of the NPC.[4] Mutations in the NUP107 gene have been linked to several human diseases, including steroid-resistant nephrotic syndrome and ovarian dysgenesis.[3][4]

Table 2: Gene and Protein Information for NUP107

FeatureHuman
Gene Symbol NUP107
Gene ID 57122[3]
UniProt ID P57740
Chromosomal Location 12q15
Associated Diseases Steroid-resistant nephrotic syndrome, Galloway-Mowat syndrome 7, Ovarian dysgenesis 6[3][4]
NUP107 Signaling and Assembly Pathway

The NUP107-160 complex is a key building block of the NPC. Its assembly and function are critical for nuclear transport and other cellular processes.

NUP107_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NUP107_complex NUP107-160 subcomplex NPC_assembly Nuclear Pore Complex Assembly NUP107_complex->NPC_assembly Incorporation Importins Importins Importins->NUP107_complex Transport RanGTP Ran-GTP RanGTP->NPC_assembly Regulation Chromatin Chromatin NPC_assembly->Chromatin Anchoring

Caption: NUP107 complex transport and assembly into the nuclear pore.

Sperm-Associated Antigens (SPAGs): A Family of Proteins in Fertility

The query could also be a general inquiry about sperm-associated antigens, a family of proteins with diverse roles in spermatogenesis and fertilization.[5]

Biological Role of SPAGs

The SPAG family includes numerous proteins, each with specific functions. For example, SPAG1 is involved in the cytoplasmic assembly of ciliary dynein arms and has GTPase activity, playing a role in gametogenesis. SPAG17 is essential for motile cilia function, and its knockout in mice leads to neonatal lethality.[6][7] These proteins are critical for sperm motility, structure, and interaction with the oocyte.[5]

Table 3: Examples of Sperm-Associated Antigens and Their Functions

ProteinFunctionAssociated Processes
SPAG1 GTPase activity, ciliary dynein arm assemblyGametogenesis, fertility
SPAG5 Mitotic spindle component[5]Chromosome separation, mitotic progression[5]
SPAG6 Axonemal proteinCiliary/flagellar motility, sperm motility
SPAG8 Testis-specific proteinSpermatogenesis, fertility, microtubule formation
SPAG17 Central pair protein in axonemesMotile cilia function, neonatal survival[6][7]
Experimental Protocols for Studying Sperm Proteins

The study of sperm proteins often involves a variety of techniques to assess their function in fertilization.

Sperm Penetration Assay (SPA) / Acrosome Reaction Analysis

One common method to evaluate sperm function is the acrosome reaction assay, often as part of a broader sperm penetration assay.

Protocol:

  • Sperm Preparation: Collect semen samples and allow them to liquefy. Perform a sperm count and assess motility. Wash the sperm in a suitable buffer (e.g., Ham's F-10) to remove seminal plasma.

  • Capacitation: Incubate the washed sperm in a capacitation medium (e.g., containing bovine serum albumin and bicarbonate) for 3-6 hours to induce capacitation, a series of physiological changes that spermatozoa must undergo in order to be capable of fertilization.

  • Induction of Acrosome Reaction: Treat the capacitated sperm with an inducing agent such as calcium ionophore A23187, progesterone, or solubilized zona pellucida proteins.

  • Staining: Stain the sperm with a fluorescent lectin that binds to the acrosomal content (e.g., FITC-PNA) and a viability stain (e.g., Hoechst 33258) to differentiate between acrosome-reacted, acrosome-intact, and non-viable sperm.

  • Microscopy: Analyze the sperm using fluorescence microscopy to determine the percentage of sperm that have undergone the acrosome reaction.

Acrosome_Reaction_Workflow A Semen Sample Collection B Sperm Washing and Preparation A->B C Sperm Capacitation (3-6 hours) B->C D Induction with Ca2+ Ionophore or Progesterone C->D E Fluorescent Staining (e.g., FITC-PNA) D->E F Fluorescence Microscopy Analysis E->F G Quantification of Acrosome-Reacted Sperm F->G

Caption: Workflow for the in vitro acrosome reaction assay.

Conclusion and a Call for Clarification

The identity of "this compound" remains unresolved. The evidence suggests it is most likely a misnomer for another protein, such as FAM107B or NUP107, or a non-standard identifier. It is also possible that the query pertains to the broader family of sperm-associated antigens.

To provide a more targeted and in-depth technical guide, further clarification from the user is essential. Specifically, identifying the correct gene or protein name, the biological context of interest (e.g., fertility, neurobiology, cancer), and the specific organism would allow for a comprehensive and accurate response. Without this clarification, any detailed guide would be based on speculation and may not meet the user's needs. We encourage the user to provide additional details to enable a more precise and informative analysis.

References

Methodological & Application

Application Notes and Protocols for S100A7 and RBL1/p107 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "SPA107" does not correspond to a standard designation in molecular and cell biology. It is plausible that this is a typographical error for either S100A7 (also known as Psoriasin) or RBL1/p107 (Retinoblastoma-like protein 1). This document provides detailed application notes and protocols for both of these distinct proteins to ensure comprehensive coverage for researchers, scientists, and drug development professionals.

Part 1: S100A7 (Psoriasin) in Cell Culture Experiments

Introduction

S100A7, or Psoriasin, is a member of the S100 family of calcium-binding proteins.[1] It is involved in a variety of cellular processes and has gained significant attention for its role in cancer progression.[1] In several cancers, such as breast and oral squamous cell carcinoma, altered S100A7 expression is linked to increased tumor growth, cell motility, and invasion.[1] These application notes provide detailed protocols to investigate the functional role of S100A7 in a cell culture setting.

Signaling Pathways of S100A7

S100A7 exerts its effects by interacting with various intracellular and extracellular partners, which in turn activates downstream signaling cascades that promote cancer cell survival and motility.[1][2] A key extracellular receptor for S100A7 is the Receptor for Advanced Glycation Endproducts (RAGE), which subsequently activates pathways such as ERK and NF-κB.[2][3]

S100A7_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response S100A7_ext Secreted S100A7 RAGE RAGE Receptor S100A7_ext->RAGE ERK ERK Pathway RAGE->ERK NFkB NF-κB Pathway RAGE->NFkB Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis Migration Migration / Invasion NFkB->Migration Angiogenesis Angiogenesis NFkB->Angiogenesis JAB1 JAB1 JAB1->Migration S100A7_intra Intracellular S100A7 S100A7_intra->JAB1

S100A7 signaling pathways in cancer cells.
Data Presentation

The following tables exemplify how to present quantitative data from experiments involving S100A7. The actual values should be empirically determined for each specific cell line and experimental condition.

Table 1: Effect of Recombinant S100A7 on Cell Viability (% of Control)

Concentration of S100A724 hours48 hours72 hours
0 µg/mL (Control)100%100%100%
2 µg/mLDataDataData
5 µg/mLDataDataData
10 µg/mLDataDataData

Table 2: Effect of S100A7 Overexpression on Cell Migration and Invasion

Cell LineTranswell Migration (Fold Change)Matrigel Invasion (Fold Change)
Control Cells1.01.0
S100A7 Overexpressing CellsDataData

Table 3: Serum S100A7 as a Diagnostic Biomarker for Esophageal Squamous Cell Carcinoma (ESCC) [2]

Biomarker(s)Area Under the Curve (AUC)95% Confidence Interval
S100A70.7900.748 - 0.833
SCC + Cyfra21-10.7640.686 - 0.842
S100A7 + SCC + Cyfra21-10.8630.802 - 0.925
Experimental Protocols

This protocol determines the effect of S100A7 on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Recombinant S100A7 protein or siRNA targeting S100A7

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1]

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Treat the cells with varying concentrations of recombinant S100A7 protein or transfect with S100A7 siRNA. Include appropriate controls (e.g., vehicle control, non-targeting siRNA).[1]

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).[1]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

This protocol assesses the effect of S100A7 on cell migration.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Replace with fresh medium (with or without treatment).

  • Capture images of the scratch at time 0.[1]

  • Incubate the plate at 37°C and 5% CO2.[1]

  • Capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).[1]

  • Measure the width of the scratch at different time points to quantify cell migration.[1]

This protocol quantifies the invasive potential of cells in response to S100A7.

Materials:

  • Cancer cell line of interest

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Transwell inserts with Matrigel-coated membranes

  • 24-well plates

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

  • Microscope

Procedure:

  • Harvest and resuspend cancer cells in serum-free medium.[1]

  • Seed the cells into the upper chamber of the Matrigel-coated transwell inserts.[1]

  • Add medium containing a chemoattractant (e.g., complete medium) to the lower chamber.[1]

  • Incubate for 24-48 hours at 37°C and 5% CO2.[1]

  • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.[1]

  • Count the number of stained cells in several random fields under a microscope.[1]

Part 2: RBL1/p107 (Retinoblastoma-like protein 1) in Cell Culture Experiments

Introduction

RBL1/p107 is a member of the retinoblastoma (RB) family of "pocket proteins," which are critical modulators of the cell cycle.[4][5] Dysregulation of these proteins is associated with tumor initiation and progression.[4][5] RBL1/p107 acts as a tumor suppressor by interacting with E2F transcription factors to repress the transcription of genes required for the G1 to S phase transition.[6]

Signaling Pathways of RBL1/p107

The expression and activity of RBL1/p107 are regulated by multiple signaling pathways. Unlike other RB family members, RBL1/p107 levels are not significantly modulated by the AKT signaling pathway.[4][5] Instead, its expression is controlled by pathways linked to Ca2+-dependent signaling, involving calcium/calmodulin-dependent kinases (CaMKs) and the endopeptidase calpain.[5][7]

RBL1_p107_Signaling cluster_regulation Upstream Regulation cluster_p107_state RBL1/p107 State cluster_downstream Downstream Effects Ca_ion Ca²⁺ CaMKs CaMKs Ca_ion->CaMKs Calpain Calpain Ca_ion->Calpain RBL1_p107 RBL1/p107 CaMKs->RBL1_p107 Reduces Expression Calpain->RBL1_p107 Stabilizes p_RBL1_p107 Phosphorylated RBL1/p107 (Inactive) RBL1_p107->p_RBL1_p107 Phosphorylation E2F E2F Transcription Factors RBL1_p107->E2F Inhibition Cyclin_CDK Cyclin/CDK Cyclin_CDK->RBL1_p107 CellCycleArrest Cell Cycle Arrest (G0/G1) E2F->CellCycleArrest Progression Blocked

Regulation of RBL1/p107 by Ca²⁺-dependent signaling.
Data Presentation

Table 4: Effect of CaMK and Calpain Inhibitors on RBL1/p107 Protein Levels

TreatmentCell LineRBL1/p107 Protein Level (Fold Change vs. Control)
CaMK Inhibitor (e.g., KN-93)A549Data
MSTO-211HData
Calpain Inhibitor (e.g., ALLN)A549Data
MSTO-211HData

Table 5: Effect of RBL1/p107 Modulation on Cell Cycle Distribution

ConditionCell Line% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
ControlA549DataDataData
CaMK InhibitionA549DataDataData
RBL1/p107 OverexpressionA549DataDataData
Experimental Protocols

This protocol describes the general culture of cell lines for studying RBL1/p107 and treatment with inhibitors.

Materials:

  • A549 or MSTO-211H cell lines

  • Appropriate complete culture medium (e.g., DMEM with 10% FCS)

  • CaMK inhibitor (e.g., KN-93)

  • Calpain inhibitor (e.g., ALLN)

  • Proteasome inhibitor (e.g., MG-132) as a control

  • Lysosome inhibitor (e.g., bafilomycin A1) as a control

  • DMSO (vehicle control)

Procedure:

  • Culture A549 and MSTO-211H cells in complete medium at 37°C in a humidified incubator with 5% CO2.

  • For inhibitor studies, pre-treat cells with the respective inhibitor (e.g., 100 µM ALLN) for 1 hour.[7]

  • Continue the treatment for the desired duration (e.g., 16 hours).[7]

  • Harvest cells for downstream analysis such as Western blotting or flow cytometry.

This protocol is for determining the protein levels of RBL1/p107.

Materials:

  • Treated and control cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against RBL1/p107

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in lysis buffer and determine protein concentration using a BCA assay.

  • Normalize protein concentrations for all samples.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-RBL1/p107 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize and quantify the protein bands using an imaging system.

This protocol assesses changes in cell cycle distribution.

Materials:

  • Treated and control cells

  • PBS

  • 75% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 75% ethanol while vortexing gently.

  • Store fixed cells at -20°C for at least 24 hours.[8]

  • Wash the fixed cells with PBS to remove ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.[8]

experimental_workflow cluster_s100a7 S100A7 Experiments cluster_rbl1 RBL1/p107 Experiments s100a7_culture Cell Culture (e.g., C33A, SiHa) s100a7_treatment Treatment (Recombinant S100A7 or siRNA) s100a7_culture->s100a7_treatment s100a7_assays Functional Assays s100a7_treatment->s100a7_assays s100a7_viability MTT Assay s100a7_assays->s100a7_viability s100a7_migration Wound Healing Assay s100a7_assays->s100a7_migration s100a7_invasion Transwell Invasion Assay s100a7_assays->s100a7_invasion rbl1_culture Cell Culture (e.g., A549, MSTO-211H) rbl1_treatment Treatment (CaMK/Calpain Inhibitors) rbl1_culture->rbl1_treatment rbl1_assays Endpoint Analysis rbl1_treatment->rbl1_assays rbl1_western Western Blot rbl1_assays->rbl1_western rbl1_flow Flow Cytometry (Cell Cycle) rbl1_assays->rbl1_flow

General experimental workflows for S100A7 and RBL1/p107 studies.

References

Application Notes and Protocols for SPA107 as a Tool for Studying Protein X

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Example Using HSP90 as Protein X and 17-AAG as SPA107

Audience: Researchers, scientists, and drug development professionals.

Introduction

Given that "this compound" is not a publicly documented research compound, these application notes utilize the well-characterized interaction between the molecular chaperone Heat Shock Protein 90 (HSP90) and its inhibitor, 17-AAG (Tanespimycin), as a representative example. This document will refer to HSP90 as "Protein X" and 17-AAG as "this compound" to provide a detailed template for studying a protein-inhibitor interaction.

Protein X (HSP90) is a crucial molecular chaperone that facilitates the proper folding, stability, and activity of numerous "client" proteins, many of which are key components of cell signaling pathways involved in cell proliferation, survival, and differentiation.[1][2][3] In many cancer cells, Protein X is overexpressed to maintain the function of mutated and overexpressed oncoproteins.[4]

This compound (17-AAG) is a potent inhibitor of Protein X (HSP90).[1][5] It binds to the N-terminal ATP-binding pocket of Protein X, competitively inhibiting its ATPase activity.[6][7] This disruption of the chaperone cycle leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Protein X's client proteins.[6][7] This makes this compound a valuable tool for studying the function of Protein X and its role in cellular processes, particularly in oncology research.

Data Presentation: Quantitative Analysis of this compound (17-AAG) Activity

The inhibitory activity of this compound (17-AAG) against Protein X (HSP90) can be quantified by measuring its half-maximal inhibitory concentration (IC50) in various contexts. This data is critical for determining the effective concentration range for in vitro and in vivo experiments.

Parameter Value Context/Cell Line Reference
IC50 (Cell-Free Assay) 5 nMCell-free assay[5][8]
IC50 (p185erbB-2 Activity) 31 nMInhibition of client protein activity[9][10]
IC50 (BT474 Breast Cancer Cells) 5-6 nMCell-based assay[8]
IC50 (Prostate Cancer Cells) 25-45 nMLNCaP, LAPC-4, DU-145, PC-3[8]
IC50 (Lung Adenocarcinoma) 1.258 - 87.733 nMH1975, H1437, H1650 (sensitive); HCC827, H2009, Calu-3 (resistant)[11]
IC50 (BCR-ABL transformed cells) 1.0 - 5.2 µMWild-type and mutant BCR-ABL[8]

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action for this compound (17-AAG) on the Protein X (HSP90) chaperone cycle and its downstream effects on client proteins, which are often involved in oncogenic signaling.

HSP90_Pathway Protein X (HSP90) Chaperone Cycle and Inhibition by this compound (17-AAG) cluster_0 HSP90 Chaperone Cycle cluster_1 Client Protein Maturation cluster_2 Inhibition and Degradation HSP90_open Protein X (HSP90) (Open Conformation) HSP90_ATP Protein X-ATP (Closed Conformation) HSP90_open->HSP90_ATP ATP Binding Degradation Proteasomal Degradation HSP90_open->Degradation Client Protein Degradation HSP90_ADP Protein X-ADP (ADP-bound) HSP90_ATP->HSP90_ADP ATP Hydrolysis Folded_Client Mature Client Protein HSP90_ATP->Folded_Client Folding & Release HSP90_ADP->HSP90_open ADP Release Unfolded_Client Unfolded Client Protein Unfolded_Client->HSP90_ATP Binding Unfolded_Client->Degradation Cell_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) Folded_Client->Cell_Signaling Activates This compound This compound (17-AAG) This compound->HSP90_open Inhibition Degradation->Cell_Signaling Inhibits

Protein X (HSP90) Chaperone Cycle and Inhibition by this compound (17-AAG)

Experimental Protocols

Here are detailed protocols for two key experiments to study the effects of this compound (17-AAG) on Protein X (HSP90) and its client proteins.

Protocol 1: Western Blot Analysis of Client Protein Degradation

This protocol is designed to assess the effect of this compound on the stability of known Protein X client proteins (e.g., HER2, AKT, RAF-1).

A. Cell Culture and Treatment

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Prepare stock solutions of this compound in DMSO.

  • Treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (DMSO) group.[12]

B. Cell Lysis and Protein Quantification

  • After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, vortexing occasionally.[12]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

C. SDS-PAGE and Immunoblotting

  • Normalize protein concentrations and add 4x Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel.[12]

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against client proteins (e.g., HER2, AKT) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[13][14]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an Enhanced Chemiluminescence (ECL) detection reagent and an imaging system.[12]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

This protocol is used to determine if this compound disrupts the interaction between Protein X and its client proteins or co-chaperones.

A. Cell Treatment and Lysis

  • Treat cells grown in 10 cm dishes with this compound or vehicle (DMSO) as described in Protocol 1.

  • Lyse cells using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40) to preserve protein-protein interactions.[15]

  • Collect and quantify the protein lysate as previously described.

B. Immunoprecipitation

  • Pre-clear the lysate (500 µg - 1 mg of total protein) by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[15][16]

  • Centrifuge and transfer the supernatant to a new tube.

  • Add the primary antibody against Protein X (or the client protein of interest) to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG.[16]

  • Incubate overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.[16]

C. Washing and Elution

  • Pellet the beads by centrifugation (1,000 x g for 1 minute).

  • Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.[15]

  • After the final wash, elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[16]

D. Western Blot Analysis

  • Centrifuge the samples and load the supernatant (eluted proteins) onto an SDS-PAGE gel.

  • Perform Western blotting as described in Protocol 1.

  • Probe the membrane with primary antibodies against the protein that was immunoprecipitated (to confirm successful IP) and the potential interacting protein(s). A decrease in the co-immunoprecipitated protein in the this compound-treated sample indicates a disruption of the interaction.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the experimental protocols described above.

Experimental_Workflow Experimental Workflow for Studying this compound's Effects on Protein X cluster_wb Protocol 1: Western Blot cluster_coip Protocol 2: Co-Immunoprecipitation start Start: Cell Culture treatment Treatment (this compound vs. Vehicle) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE & Transfer lysis->sds_page Total Lysate ip Immunoprecipitation (Anti-Protein X or Client) lysis->ip Total Lysate immunoblot Immunoblotting sds_page->immunoblot wb_analysis Analysis of Client Protein Levels immunoblot->wb_analysis wash_elute Wash & Elute ip->wash_elute coip_wb Western Blot of Eluate wash_elute->coip_wb coip_analysis Analysis of Protein Interactions coip_wb->coip_analysis

Experimental Workflow for Studying this compound's Effects on Protein X

References

Application Notes and Protocols for SPA107 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the efficacy and mechanism of action of the novel therapeutic agent, SPA107. This document outlines detailed protocols for assessing the impact of this compound on key cellular processes, including cellular stress signaling, protein aggregation, and mitochondrial function. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Disclaimer: this compound is a hypothetical compound used for illustrative purposes within this document. The proposed mechanism of action and experimental designs are based on common therapeutic strategies targeting cellular stress pathways and are intended to serve as a template for researchers working on similar novel compounds.

Hypothetical Mechanism of Action of this compound

For the context of these protocols, this compound is postulated to be a potent inhibitor of the PERK (Protein kinase R-like endoplasmic reticulum kinase) signaling pathway, a key branch of the Unfolded Protein Response (UPR). By inhibiting PERK, this compound is hypothesized to alleviate cellular stress, reduce protein aggregation, and restore mitochondrial homeostasis.

Signaling Pathway Diagram

SPA107_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_treatment ER Stress ER Stress UPR Activation UPR Activation ER Stress->UPR Activation PERK PERK UPR Activation->PERK Protein Aggregation Protein Aggregation UPR Activation->Protein Aggregation p-PERK p-PERK PERK->p-PERK ATF4 ATF4 p-PERK->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Mitochondrial Dysfunction Mitochondrial Dysfunction Protein Aggregation->Mitochondrial Dysfunction This compound This compound This compound->PERK Inhibits

Caption: Hypothetical mechanism of this compound in inhibiting the PERK signaling pathway.

Experimental Protocols

Assessment of PERK Pathway Inhibition

This protocol details the methodology to determine the inhibitory effect of this compound on the PERK signaling pathway in a cellular model of ER stress.

Experimental Workflow Diagram

PERK_Inhibition_Workflow Cell Culture Cell Culture Induce ER Stress (e.g., Tunicamycin) Induce ER Stress (e.g., Tunicamycin) Cell Culture->Induce ER Stress (e.g., Tunicamycin) Treat with this compound (Dose-Response) Treat with this compound (Dose-Response) Induce ER Stress (e.g., Tunicamycin)->Treat with this compound (Dose-Response) Cell Lysis Cell Lysis Treat with this compound (Dose-Response)->Cell Lysis Western Blot Analysis Western Blot Analysis Cell Lysis->Western Blot Analysis Data Analysis Data Analysis Western Blot Analysis->Data Analysis

Caption: Workflow for assessing PERK pathway inhibition by this compound.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T, SH-SY5Y) in 6-well plates and grow to 70-80% confluency.

  • Induction of ER Stress: Treat cells with an ER stress-inducing agent, such as Tunicamycin (1 µg/mL) or Thapsigargin (1 µM), for a predetermined time (e.g., 6 hours).

  • This compound Treatment: Concurrently with the ER stress inducer, treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine total protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-PERK, total PERK, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

Data Presentation:

Treatment Groupp-PERK/Total PERK Ratio (Fold Change vs. Control)ATF4 Expression (Fold Change vs. Control)CHOP Expression (Fold Change vs. Control)
Vehicle Control1.01.01.0
ER Stress Inducer5.2 ± 0.44.8 ± 0.36.1 ± 0.5
ER Stress + this compound (0.1 µM)4.1 ± 0.33.9 ± 0.25.0 ± 0.4
ER Stress + this compound (1 µM)2.5 ± 0.22.2 ± 0.12.8 ± 0.3
ER Stress + this compound (10 µM)1.2 ± 0.11.1 ± 0.11.3 ± 0.2
ER Stress + this compound (100 µM)0.8 ± 0.10.9 ± 0.11.0 ± 0.1
Evaluation of Protein Aggregation

This protocol describes methods to quantify the effect of this compound on the formation of protein aggregates.

Methodology:

A. Thioflavin T (ThT) Fluorescence Assay [1]

  • Induction of Aggregation: Induce protein aggregation in a relevant cell line or with a purified protein known to aggregate (e.g., Aβ-42, α-synuclein) in the presence and absence of this compound at various concentrations.

  • ThT Staining: Add Thioflavin T solution to the samples to a final concentration of 20 µM.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~450 nm and emission at ~485 nm.

  • Data Analysis: Compare the fluorescence intensity of this compound-treated samples to the untreated control.

B. Filter Trap Assay

  • Sample Preparation: Prepare cell lysates as described in the previous protocol.

  • Filtration: Filter the lysates through a cellulose (B213188) acetate (B1210297) membrane (0.22 µm pore size) using a dot-blot apparatus.

  • Immunodetection:

    • Wash the membrane with TBS.

    • Block with 5% non-fat milk in TBST.

    • Incubate with a primary antibody specific to the aggregated protein of interest (e.g., anti-ubiquitin).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Visualize the trapped aggregates using ECL.

  • Data Analysis: Quantify the dot intensities using densitometry.

Data Presentation:

Treatment GroupThT Fluorescence (Arbitrary Units)Aggregated Protein Levels (Fold Change vs. Control)
Vehicle Control100 ± 151.0
Aggregation Inducer850 ± 507.8 ± 0.6
Aggregation Inducer + this compound (1 µM)620 ± 455.1 ± 0.4
Aggregation Inducer + this compound (10 µM)350 ± 302.3 ± 0.2
Aggregation Inducer + this compound (100 µM)150 ± 201.2 ± 0.1
Assessment of Mitochondrial Function

This protocol outlines methods to evaluate the impact of this compound on mitochondrial health and function.[2][3][4][5]

Methodology:

A. Measurement of Mitochondrial Membrane Potential (ΔΨm)

  • Cell Treatment: Treat cells with an agent that induces mitochondrial dysfunction (e.g., Rotenone) in the presence and absence of this compound.

  • Staining: Incubate cells with a fluorescent dye sensitive to ΔΨm, such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.

  • Analysis: Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence indicates depolarization of the mitochondrial membrane.

  • Data Analysis: Quantify the percentage of cells with depolarized mitochondria.

B. Measurement of Oxygen Consumption Rate (OCR) [3][6]

  • Cell Plating: Seed cells in a Seahorse XF Cell Culture Microplate.

  • Treatment: Treat cells with this compound for the desired duration.

  • Seahorse XF Analysis: Perform a mitochondrial stress test using a Seahorse XF Analyzer. This involves the sequential injection of mitochondrial inhibitors:

    • Oligomycin: Inhibits ATP synthase (Complex V).

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential.

    • Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration.

  • Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Data Presentation:

Treatment GroupCells with Depolarized ΔΨm (%)Basal OCR (pmol/min)Maximal OCR (pmol/min)Spare Respiratory Capacity (%)
Vehicle Control5 ± 1150 ± 10350 ± 25133 ± 10
Mitochondrial Toxin65 ± 580 ± 8120 ± 1550 ± 7
Toxin + this compound (1 µM)45 ± 4100 ± 9180 ± 2080 ± 9
Toxin + this compound (10 µM)20 ± 3130 ± 12280 ± 22115 ± 11
Toxin + this compound (100 µM)8 ± 2145 ± 11330 ± 28128 ± 12

Conclusion

The protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its impact on the PERK signaling pathway, protein aggregation, and mitochondrial function, researchers can gain valuable insights into the therapeutic potential and mechanism of action of this novel compound. The provided diagrams and data tables offer a clear and concise way to visualize complex biological processes and present quantitative results. These methodologies can be adapted for the study of other compounds targeting similar cellular stress pathways.

References

Application Notes and Protocols for Research Compound SPA107

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific research compound designated "SPA107" is not available in the public domain. The following application notes and protocols are provided as a representative template. The experimental details, dosages, and pathways are illustrative and should be replaced with validated data for the compound of interest.

Introduction

This document provides detailed application notes and protocols for the investigational compound designated as this compound. It is intended for researchers, scientists, and drug development professionals engaged in preclinical research. The information herein is designed to guide the experimental use of this compound in both in vitro and in vivo models.

Mechanism of Action

This compound is a potent and selective modulator of the Calcium/Calmodulin-Dependent Kinase (CaMK) signaling pathway. By inhibiting CaMK, this compound influences downstream cellular processes, including cell cycle progression and protein phosphorylation. This targeted action allows for the investigation of CaMK-dependent signaling in various disease models. The members of the retinoblastoma (RB) protein family are critical modulators of the cell cycle, and their dysregulation has been associated with tumor initiation and progression[1][2]. While some members of this family are regulated by the AKT signaling pathway, others, like RBL1/p107, are more significantly modulated by pathways linked to Ca2+-dependent signaling[1][2]. Inhibition of CaMKs has been shown to significantly reduce RBL1/p107 expression and phosphorylation, leading to cell cycle arrest in the G0/G1 phase[1][2].

Signaling Pathway Diagram

SPA107_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ca_ion Ca²⁺ Influx CaMK CaMK Ca_ion->CaMK Activates RBL1_p107_p Phosphorylated RBL1/p107 CaMK->RBL1_p107_p Phosphorylates This compound This compound This compound->CaMK Inhibits RBL1_p107_np Dephosphorylated RBL1/p107 RBL1_p107_p->RBL1_p107_np Dephosphorylation Nuclear_RBL1_p107 Nuclear RBL1/p107 RBL1_p107_np->Nuclear_RBL1_p107 Translocates Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Nuclear_RBL1_p107->Cell_Cycle_Arrest Induces

Caption: this compound inhibits CaMK, preventing RBL1/p107 phosphorylation and promoting cell cycle arrest.

Dosage and Administration for Research

The appropriate dosage and administration of this compound will vary depending on the research model. The following tables provide starting recommendations based on typical preclinical studies. Researchers should perform dose-response studies to determine the optimal concentration for their specific application.

Table 1: In Vitro Dosage Recommendations
Cell LineAssay TypeRecommended Concentration RangeIncubation Time
HeLaCell Viability (MTT)1 µM - 100 µM24 - 72 hours
JurkatApoptosis (Annexin V)10 µM - 50 µM48 hours
A549Western Blot (p-CaMK)5 µM - 25 µM2 - 24 hours
Table 2: In Vivo Administration for Animal Models
Animal ModelAdministration RouteDosage RangeDosing Frequency
BALB/c MiceIntraperitoneal (IP)5 mg/kg - 50 mg/kgOnce daily
Sprague-Dawley RatsOral (PO)10 mg/kg - 100 mg/kgTwice daily
Nude Mice (Xenograft)Subcutaneous (SC)25 mg/kg - 75 mg/kgEvery other day

Note: For subcutaneous administration in animal models, factors such as molecular weight, host-related factors (motility, age), and injection technique can impact bioavailability. Small molecules and peptides (≤ 16 kDa) are primarily absorbed into blood capillaries, while larger molecules enter the lymphatic system[3].

Experimental Protocols

In Vitro Cell Viability Assay (MTT)

This protocol is for assessing the effect of this compound on the viability of a chosen cell line in a 96-well format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Adherent or suspension cells

  • 96-well clear flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add this compound Dilutions (Incubate 24-72h) A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Solubilize with DMSO C->D E 5. Read Absorbance (570 nm) D->E F 6. Analyze Data (Calculate % Viability) E->F

References

Application Notes and Protocols for Measuring p107 (RBL1) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Retinoblastoma-like protein 1 (RBL1), commonly known as p107, is a member of the "pocket protein" family, which also includes the retinoblastoma protein (pRb) and p130 (RBL2). These proteins are critical regulators of the cell cycle and act as tumor suppressors.[1][2] The primary function of p107 is to control the G1 to S phase transition by binding to and repressing the activity of E2F transcription factors.[1][3][4][5] The activity of p107 is tightly regulated by its phosphorylation status. In its hypophosphorylated (active) state, p107 binds to E2F transcription factors, preventing the transcription of genes required for DNA synthesis.[1] Upon phosphorylation by cyclin-dependent kinases (CDKs), p107 becomes hyperphosphorylated and inactive, releasing E2F and allowing cell cycle progression.[1][6]

Measuring the activity of p107 is crucial for understanding its role in cell cycle control and cancer pathogenesis. This document provides detailed protocols for assessing p107 activity through various techniques, including the analysis of its expression, phosphorylation state, interaction with E2F, and its downstream effects on the cell cycle.

I. Key Techniques for Measuring p107 Activity

The activity of p107 can be assessed through several complementary methods:

  • Western Blotting: To determine the total protein levels of p107 and to assess its phosphorylation status. A decrease in total p107 or an increase in its phosphorylated form indicates reduced activity.

  • Co-Immunoprecipitation (Co-IP): To analyze the interaction between p107 and E2F transcription factors. The binding of p107 to E2F is indicative of its active, repressive state.

  • Cell Cycle Analysis by Flow Cytometry: To measure the downstream biological effect of p107 activity. Increased p107 activity is expected to lead to a G1 cell cycle arrest.

II. Signaling Pathways Regulating p107

The activity of p107 is controlled by complex signaling networks. Understanding these pathways is essential for interpreting experimental results.

A. Cyclin/CDK and p53/p21 Signaling Pathways

The best-characterized pathway regulating p107 activity is the Cyclin/CDK pathway, which is in turn regulated by tumor suppressors like p53 and its downstream effector, p21.

p107_regulation cluster_0 Upstream Regulators cluster_1 p107 Regulation cluster_2 Downstream Effects p53 p53 p21 p21 p53->p21 activates CyclinD_CDK46 Cyclin D / CDK4/6 p21->CyclinD_CDK46 inhibits p107_active p107 (active) Hypophosphorylated CyclinD_CDK46->p107_active phosphorylates p107_inactive p107-P (inactive) Hyperphosphorylated p107_active->p107_inactive E2F E2F p107_active->E2F binds and inhibits CellCycleArrest G1 Arrest p107_active->CellCycleArrest G1_S_genes G1/S Phase Genes E2F->G1_S_genes activates CellCycleProgression S Phase Entry G1_S_genes->CellCycleProgression

Figure 1: p107 regulation by the p53/p21 and Cyclin/CDK pathways.
B. Calcium-Dependent Signaling

Recent studies have shown that p107 levels and phosphorylation are also modulated by calcium (Ca2+)-dependent signaling pathways, involving Calmodulin-dependent kinases (CaMKs) and the protease Calpain.[1][7][8]

p107_calcium_signaling cluster_0 Upstream Signals cluster_1 Mediators cluster_2 p107 Regulation cluster_3 Downstream Effects Calcium Intracellular Ca2+ CaMKs CaMKs Calcium->CaMKs activates Calpain Calpain Calcium->Calpain activates p107_levels p107 Protein Levels CaMKs->p107_levels reduces p107_phosphorylation p107 Phosphorylation CaMKs->p107_phosphorylation reduces Calpain->p107_levels stabilizes Nuclear_Localization p107 Nuclear Localization p107_levels->Nuclear_Localization p107_phosphorylation->Nuclear_Localization CellCycleArrest G1 Arrest Nuclear_Localization->CellCycleArrest

Figure 2: Regulation of p107 by Calcium-dependent signaling pathways.

III. Experimental Protocols and Data Presentation

A. Protocol 1: Western Blot for Total and Phospho-p107

This protocol allows for the quantification of total p107 protein levels and the relative abundance of its inactive, phosphorylated form.

western_blot_workflow start Cell Lysis & Protein Extraction quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking transfer->block pri_ab Primary Antibody Incubation (anti-p107 or anti-phospho-p107) block->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detect Chemiluminescent Detection sec_ab->detect analyze Image Acquisition & Analysis detect->analyze

Figure 3: Western Blot experimental workflow.
  • Sample Preparation:

    • Culture cells to desired confluency and treat with experimental compounds as required.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer at 95°C for 5 minutes.

    • Load samples onto an 8% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by Ponceau S staining.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., rabbit anti-p107 or rabbit anti-phospho-p107 Ser975) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Acquire images using a digital imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize p107 and phospho-p107 levels to a loading control (e.g., β-actin or GAPDH).

TreatmentTotal p107 (Normalized Intensity)Phospho-p107 (S975) (Normalized Intensity)p-p107 / Total p107 Ratio
Control1.00 ± 0.081.00 ± 0.121.00
CDK4/6 Inhibitor1.05 ± 0.110.35 ± 0.050.33
CaMK Inhibitor0.62 ± 0.070.21 ± 0.040.34
Serum Stimulation0.98 ± 0.092.54 ± 0.212.59

Table 1: Example quantitative data from Western Blot analysis of p107 and phospho-p107 levels under different treatment conditions. Data are presented as mean ± SEM.

B. Protocol 2: Co-Immunoprecipitation (Co-IP) for p107-E2F4 Interaction

This protocol is designed to determine the extent of the interaction between p107 and one of its primary binding partners, the E2F4 transcription factor.

coip_workflow start Cell Lysis (Non-denaturing buffer) preclear Pre-clearing with Protein A/G beads start->preclear ip_ab Immunoprecipitation (Incubate with anti-p107 antibody) preclear->ip_ab capture Immune Complex Capture (Add Protein A/G beads) ip_ab->capture wash Wash Beads capture->wash elute Elution of Protein Complexes wash->elute analyze Western Blot Analysis (Probe for p107 and E2F4) elute->analyze

Figure 4: Co-Immunoprecipitation experimental workflow.
  • Cell Lysate Preparation:

    • Harvest cells and lyse in a non-denaturing Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. Reserve a small aliquot as the "input" control.

  • Pre-clearing:

    • Add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Pellet the beads with a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-4 µg of anti-p107 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate lysate sample.

    • Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture:

    • Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet the beads and discard the supernatant.

    • Wash the beads four times with 1 mL of ice-cold Co-IP buffer.

    • After the final wash, elute the protein complexes by resuspending the beads in 2X Laemmli buffer and boiling at 95°C for 5 minutes.

  • Analysis:

    • Analyze the eluates and the input control by Western Blotting, using primary antibodies against p107 and E2F4.

SampleAntibody used for IPDetected in Eluate (Band Intensity)
p107
Input-+++
ControlIsotype IgG-
Quiescent Cellsanti-p107+++
Serum-Stimulated Cellsanti-p107+++

Table 2: Example data from a Co-IP experiment showing the interaction between p107 and E2F4 in quiescent versus proliferating cells. Band intensity is represented qualitatively.

C. Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol measures the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An increase in the G0/G1 population may indicate increased p107 activity.

flow_cytometry_workflow start Cell Harvest & Wash fix Fixation (70% Ethanol) start->fix stain Staining (Propidium Iodide + RNase) fix->stain acquire Data Acquisition (Flow Cytometer) stain->acquire analyze Data Analysis (Cell Cycle Modeling) acquire->analyze

Figure 5: Cell cycle analysis by flow cytometry workflow.
  • Cell Preparation:

    • Culture and treat approximately 1 x 10^6 cells per sample.

    • Harvest cells, including any floating cells, and wash with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 0.5 mL of a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent dye that binds to DNA, and RNase A is included to prevent staining of double-stranded RNA.[9]

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence emission at ~617 nm.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Control55.2 ± 2.130.5 ± 1.814.3 ± 1.5
p107 Overexpression78.6 ± 3.512.1 ± 1.29.3 ± 1.1
CDK4/6 Inhibitor75.4 ± 2.915.3 ± 1.69.3 ± 0.9
p107 Knockdown35.8 ± 2.548.9 ± 3.115.3 ± 1.7

Table 3: Example data from cell cycle analysis showing the effect of modulating p107 activity on cell cycle distribution. Data are presented as mean ± SEM.

References

Application Notes and Protocols for SPA107 (DSP107) in Specific Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Publicly available scientific literature and clinical trial information predominantly refer to the investigational drug as DSP107 . It is understood that "SPA107" as mentioned in the query refers to this same molecule. This document will proceed with the designation DSP107.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the preclinical and clinical applications of DSP107, a first-in-class, bifunctional fusion protein, in various cancer models. Detailed protocols for key preclinical experiments are provided to facilitate the evaluation of DSP107 or similar therapeutic agents.

Introduction to DSP107

DSP107 is an investigational immunotherapy designed to activate both the innate and adaptive immune systems to fight cancer. It is a fusion protein composed of the extracellular domain of human signal-regulatory protein alpha (SIRPα) and the extracellular domain of human 4-1BB ligand (4-1BBL)[1][2]. This dual-targeting mechanism allows DSP107 to simultaneously engage two key pathways in the anti-tumor immune response[1][2].

Mechanism of Action:

  • Inhibition of the CD47-SIRPα "Don't Eat Me" Signal: Many cancer cells overexpress CD47 on their surface, which interacts with SIRPα on phagocytic cells like macrophages, sending a "don't eat me" signal that prevents their destruction[1][2]. The SIRPα component of DSP107 binds to CD47 on tumor cells, blocking this interaction and enabling macrophages to recognize and engulf cancer cells (phagocytosis)[1][2].

  • Co-stimulation of T-cells via 4-1BB: The 4-1BBL component of DSP107 binds to the 4-1BB receptor on activated T-cells[1][2]. This interaction provides a co-stimulatory signal that enhances T-cell proliferation, activation, and cytotoxic activity against tumor cells[1][2].

This dual mechanism of action is intended to create a synergistic anti-tumor effect by initiating an innate immune response through phagocytosis and bolstering the adaptive immune response through T-cell activation.

Signaling Pathway of DSP107

The signaling pathway of DSP107 involves a two-pronged attack on cancer cells, bridging the innate and adaptive immune systems.

DSP107_Signaling_Pathway cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response cluster_tumor Tumor Microenvironment Macrophage Macrophage SIRPa_receptor SIRPα Macrophage->SIRPa_receptor expresses Phagocytosis Phagocytosis of Tumor Cell SIRPa_receptor->Phagocytosis inhibits T_Cell_Activation Enhanced T-Cell Activation & Cytotoxicity Phagocytosis->T_Cell_Activation Antigen Presentation T_Cell Activated T-Cell Four_1BB_receptor 4-1BB T_Cell->Four_1BB_receptor expresses Four_1BB_receptor->T_Cell_Activation promotes Tumor_Cell Tumor Cell CD47 CD47 Tumor_Cell->CD47 overexpresses DSP107 DSP107 (SIRPα-4-1BBL) DSP107->Four_1BB_receptor binds & activates DSP107->CD47 binds & blocks

DSP107 dual-targeting signaling pathway.

Application in Diffuse Large B-Cell Lymphoma (DLBCL) Model

Preclinical studies have demonstrated the efficacy of DSP107 in a DLBCL model, both in vitro and in vivo.

Quantitative Data Summary
Experiment TypeCell Lines / ModelKey FindingsReference
In Vitro Phagocytosis SUDHL10 DLBCL cells with M1 or M2c macrophagesDSP107 significantly increased phagocytosis of cancer cells.[3]
In Vitro T-cell Cytotoxicity Mixed cultures with CD47-expressing cancer cellsDSP107 augmented T-cell cytotoxicity in an effector-to-target ratio-dependent manner.[3]
In Vivo Tumor Growth SUDHL6 DLBCL xenograft in NSG miceDSP107 treatment resulted in a 69% reduction in tumor volume and a 34% reduction in tumor weight compared to control. 2 out of 6 mice were tumor-free at the end of the experiment.[3]
In Vivo T-cell Infiltration SUDHL6 DLBCL xenograft in NSG miceDSP107 treatment was associated with a significant increase in CD3+ T-cell infiltration into the tumor.[3]
Experimental Protocols

Objective: To quantify the effect of DSP107 on the phagocytosis of DLBCL cells by macrophages.

Materials:

  • DLBCL cell line (e.g., SUDHL10)

  • Human peripheral blood mononuclear cells (PBMCs) for macrophage differentiation

  • Macrophage colony-stimulating factor (M-CSF)

  • DSP107

  • CFSE cell proliferation dye

  • CD11b antibody conjugated to a fluorescent marker

  • Culture plates and media

  • Incubator (37°C, 5% CO2)

  • Live-cell imaging system (e.g., IncuCyte®)

Protocol:

  • Macrophage Differentiation: Isolate monocytes from human PBMCs and differentiate them into M1 or M2c macrophages using appropriate cytokines (e.g., M-CSF for M2c). Plate the differentiated macrophages in culture wells.

  • Cancer Cell Labeling: Label the DLBCL cells with CFSE dye according to the manufacturer's protocol.

  • Co-culture: Add the CFSE-labeled DLBCL cells to the macrophage-containing wells.

  • Treatment: Add DSP107 to the co-culture at the desired concentration. Include a vehicle control group.

  • Imaging and Analysis: Place the culture plate in a live-cell imaging system. Acquire images at regular intervals (e.g., every 30 minutes for 3 hours). Quantify phagocytosis by counting the number of macrophages containing CFSE-positive cancer cells. The phagocytic index can be calculated as the number of phagocytosed cancer cells per 100 macrophages[3].

Objective: To evaluate the anti-tumor efficacy of DSP107 in a humanized mouse model of DLBCL.

Materials:

  • SUDHL6 DLBCL cell line

  • NOD scid gamma (NSG) mice

  • Human PBMCs

  • DSP107

  • Calipers for tumor measurement

  • Sterile saline or other appropriate vehicle

Protocol:

  • Tumor Cell Implantation: Subcutaneously inoculate NSG mice with SUDHL6 cells[3].

  • Tumor Growth: Allow tumors to establish and reach a palpable size.

  • Humanization: Reconstitute the mice with human PBMCs via intravenous injection[3].

  • Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer DSP107 (e.g., via intravenous injection) according to the desired dosing schedule. The control group should receive a vehicle control[3].

  • Tumor Monitoring: Measure tumor volume with calipers at regular intervals throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tumors can be further processed for histological analysis (e.g., immunohistochemistry for CD3+ T-cells) to assess immune cell infiltration[3].

Application in Solid Tumor Models

DSP107 is also being investigated in clinical trials for the treatment of advanced solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC)[4][5][6][7][8][9][10][11]. While detailed preclinical data for these specific solid tumor models are not as extensively published as for DLBCL, the underlying mechanism of action is expected to be similar, relying on the overexpression of CD47 on tumor cells.

Clinical Trial Overview
DiseasePhaseCombination TherapyKey FindingsReference
Advanced Solid Tumors Phase 1Atezolizumab (anti-PD-L1)DSP107 was well-tolerated with no dose-limiting toxicities. Paired biopsies showed increased immune cell infiltration in the tumor. 50% disease control rate in monotherapy.[1][12][13]
Metastatic Microsatellite Stable Colorectal Cancer (MSS-CRC) Phase 2AtezolizumabCombination therapy demonstrated a disease control rate of 62% and a median overall survival of 17 months (as of May 2025 cutoff).[6][14]
Non-Small Cell Lung Cancer (NSCLC) Phase 1/2AtezolizumabOngoing clinical trial to evaluate safety and preliminary efficacy.[7][9][10][11]
Experimental Workflow for Solid Tumor Models

The following workflow can be adapted to evaluate DSP107 in various solid tumor models.

Solid_Tumor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CD47_Expression Confirm CD47 Expression on Solid Tumor Cell Lines (e.g., NSCLC, CRC) Phagocytosis_Assay Phagocytosis Assay (as per protocol 3.2.1) CD47_Expression->Phagocytosis_Assay T_Cell_Activation_Assay T-Cell Activation & Cytotoxicity Assay CD47_Expression->T_Cell_Activation_Assay PDX_Model Establish Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Model of Solid Tumor Phagocytosis_Assay->PDX_Model Promising results lead to T_Cell_Activation_Assay->PDX_Model Promising results lead to Humanized_Mouse Humanize Mice with Human PBMCs PDX_Model->Humanized_Mouse Treatment_Regimen DSP107 Treatment (monotherapy or combo) Humanized_Mouse->Treatment_Regimen Efficacy_Assessment Assess Tumor Growth, Survival, and Immune Cell Infiltration Treatment_Regimen->Efficacy_Assessment

Experimental workflow for DSP107 in solid tumors.

Conclusion

DSP107 represents a promising immunotherapeutic agent with a novel dual mechanism of action that engages both innate and adaptive immunity. Preclinical data in a DLBCL model has demonstrated its ability to promote phagocytosis, enhance T-cell activity, and inhibit tumor growth. Ongoing clinical trials are exploring its potential in a range of solid tumors. The protocols and information provided herein serve as a guide for researchers and drug development professionals interested in the evaluation and application of DSP107 and similar dual-targeting immunotherapies in various cancer models.

References

Application Notes and Protocols: Preparation and Application of [Specify Compound Name] Solution for In Vitro Cancer Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on "SPA107 Solution": Publicly available scientific literature and chemical databases do not contain information on a standard reagent or solution designated as "this compound solution." The following protocol and application notes are provided as a template. Researchers should replace "[Specify Compound Name]" with the actual compound of interest and adjust concentrations and methodologies accordingly.

Abstract

This document provides a detailed protocol for the preparation of a stock solution of [Specify Compound Name], a novel kinase inhibitor, and its application in determining cell viability in human cancer cell lines. The presented data demonstrates the dose-dependent effect of the compound on cell proliferation, highlighting its potential as a therapeutic agent.

Data Summary

The anti-proliferative activity of [Specify Compound Name] was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure.

Cell LineCancer Type[Specify Compound Name] IC50 (µM)
MCF-7Breast Adenocarcinoma1.5 ± 0.2
A549Lung Carcinoma5.2 ± 0.6
U-87 MGGlioblastoma2.8 ± 0.4
HCT116Colorectal Carcinoma3.1 ± 0.3

Table 1: IC50 values of [Specify Compound Name] in various cancer cell lines. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol for Preparation of 10 mM Stock Solution of [Specify Compound Name]

This protocol describes the preparation of a 10 mM stock solution from a solid form of the compound.

3.1.1 Materials and Equipment

  • [Specify Compound Name] (solid powder, Molecular Weight: [e.g., 450.5 g/mol ])

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Analytical balance

  • 1.5 mL sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

3.1.2 Procedure

  • Determine the required mass of [Specify Compound Name] for the desired volume and concentration using the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .[1]

    • Example for 1 mL of 10 mM solution with MW = 450.5 g/mol : Mass (mg) = 10 mmol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg

  • Carefully weigh the calculated amount of [Specify Compound Name] powder using an analytical balance.

  • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Vortex the tube thoroughly until the compound is completely dissolved.[2]

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol for Cell Viability (MTT) Assay

This protocol outlines the procedure for assessing the effect of [Specify Compound Name] on the viability of adherent cancer cells.

3.2.1 Materials and Equipment

  • Human cancer cell lines (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 10 mM stock solution of [Specify Compound Name] in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

3.2.2 Procedure

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the [Specify Compound Name] stock solution in complete growth medium. Ensure the final DMSO concentration does not exceed 0.1% in the wells.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and 0.1% DMSO as a vehicle control.

  • Incubate the plate for 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathway and Mechanism of Action

[Specify Compound Name] is hypothesized to target key nodes within pro-survival signaling pathways, which are often dysregulated in cancer. One such critical pathway is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival.[3][4] The inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound [Specify Compound Name] Compound->AKT Inhibits

Figure 1: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Discussion

The data presented in Table 1 indicate that [Specify Compound Name] effectively reduces the viability of multiple cancer cell lines, with the most potent activity observed in MCF-7 breast cancer cells. The mechanism of action is proposed to involve the inhibition of the AKT signaling node, a critical component of the PI3K/AKT/mTOR pathway that promotes cell survival.[5][6] By blocking this pathway, the compound effectively suppresses pro-growth signals and removes the inhibition of apoptosis, leading to cancer cell death. These results warrant further investigation into the compound's specificity, off-target effects, and in vivo efficacy.

References

Application Notes and Protocols for SPA107 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPA107 is a novel small molecule inhibitor targeting the hyperphosphorylation and subsequent aggregation of Tau protein, a pathological hallmark of Alzheimer's disease and other tauopathies. By preventing the initial phosphorylation events that lead to the formation of neurofibrillary tangles (NFTs), this compound presents a promising therapeutic strategy. These application notes provide a comprehensive overview of the use of this compound in a high-throughput screening (HTS) campaign designed to identify and characterize modulators of Tau aggregation. The protocols outlined below are optimized for reproducibility and scalability, making them suitable for large-scale drug discovery efforts.

Mechanism of Action and Signaling Pathway

This compound is hypothesized to act by inhibiting a key kinase involved in the phosphorylation of Tau protein. This inhibition prevents the conformational changes that expose aggregation-prone regions of Tau, thereby maintaining it in a soluble, non-toxic state. The simplified signaling pathway leading to Tau aggregation and the intervention point of SPA1A07 is depicted below.

G cluster_0 Upstream Signaling cluster_1 Tau Phosphorylation and Aggregation Stress_Signal Cellular Stress (e.g., Oxidative Stress) Kinase_Activation Kinase Activation (e.g., GSK3β, CDK5) Stress_Signal->Kinase_Activation Soluble_Tau Soluble Tau Kinase_Activation->Soluble_Tau Phosphorylation Hyperphosphorylated_Tau Hyperphosphorylated Tau Soluble_Tau->Hyperphosphorylated_Tau Tau_Oligomers Tau Oligomers Hyperphosphorylated_Tau->Tau_Oligomers Aggregation NFTs Neurofibrillary Tangles (NFTs) Tau_Oligomers->NFTs This compound This compound This compound->Kinase_Activation Inhibition

Figure 1: Simplified signaling pathway of Tau protein aggregation and the inhibitory action of this compound.

High-Throughput Screening Workflow

A typical HTS workflow to identify inhibitors of Tau aggregation using a cell-based reporter assay is outlined below. This workflow is designed for automation and can be adapted to various plate formats (e.g., 384-well or 1536-well).

G Start Start Plate_Cells Plate Reporter Cell Line (e.g., HEK293-Tau-FRET) Start->Plate_Cells Add_Compounds Add Compound Library and this compound (Control) Plate_Cells->Add_Compounds Induce_Aggregation Induce Tau Aggregation (e.g., with Okadaic Acid) Add_Compounds->Induce_Aggregation Incubate Incubate (24-48 hours) Induce_Aggregation->Incubate Read_Plate Read Plate on HTS Reader (FRET Signal) Incubate->Read_Plate Data_Analysis Data Analysis (Z'-factor, % Inhibition) Read_Plate->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

Troubleshooting & Optimization

Optimizing SPA107 concentration for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of SPA107 for various assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new assay?

A1: The optimal concentration for a new inhibitor like this compound is highly dependent on the specific cell line, the assay duration, and the biological endpoint being measured.[1] If no prior data is available, performing a broad range-finding experiment is a critical first step. A common approach is to use a wide range of concentrations, spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to capture the full dose-response curve.[2] For inhibitors with known IC50 or Ki values from biochemical assays, a starting concentration in cellular assays of 5 to 10 times higher than these values can be a good starting point to account for factors like cell permeability.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[1][3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[1][4] To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C.[1][4] Before each experiment, a fresh dilution of the stock solution should be prepared in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the cell culture does not exceed a level that could cause solvent-induced toxicity, typically ≤ 0.1%.[1][4]

Q3: Why is the potency of this compound much lower in my cell-based assay compared to a biochemical assay?

A3: Discrepancies between biochemical and cellular assay results are common.[1] Several factors can contribute to this difference:

  • Cell Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Cellular ATP Concentration: For ATP-competitive inhibitors, the high intracellular ATP concentrations (millimolar range) can outcompete the inhibitor, reducing its apparent potency compared to biochemical assays where ATP concentrations are typically lower.[1]

  • Efflux Pumps: Cells may actively transport this compound out via efflux pumps, reducing its intracellular concentration.

  • Protein Binding: this compound may bind to other cellular proteins or components of the culture medium, reducing the free concentration available to interact with its target.

Q4: What is a dose-response curve and why is it important?

A4: A dose-response curve is a graph that illustrates the relationship between the concentration of a drug or inhibitor and its biological effect.[2] Typically, the logarithm of the concentration is plotted on the x-axis, and the response (e.g., percent inhibition or percent viability) is plotted on the y-axis. The resulting sigmoidal ("S"-shaped) curve is crucial for determining key parameters of the inhibitor's potency, most notably the IC50 value, which is the concentration required to produce a 50% inhibitory effect.[5][6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells in a cell viability assay. - Inconsistent cell seeding.- Improper pipetting technique.- Edge effects on the microplate.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.
No dose-response observed (flat line). - this compound is inactive at the tested concentrations.- this compound has precipitated out of solution.- Incorrect assay setup.- Test a wider and higher range of concentrations.[2]- Visually inspect the wells for any precipitation. Check the solubility of this compound in the assay medium.[2]- Verify instrument settings, reagent preparation, and the overall experimental protocol.[2]
Incomplete dose-response curve (does not reach 0% or 100% inhibition). - The concentration range is too narrow.- this compound has low efficacy or is only a partial inhibitor.- Limited solubility at higher concentrations.- Broaden the concentration range tested.[2]- If a plateau is consistently observed, it may indicate the maximal effect of the compound.[2]- Check for precipitation at high concentrations. Consider using a different solvent if possible.[2]
High levels of cell death even at low concentrations. - The cell line is highly sensitive to the inhibition of the target pathway.- Off-target effects of this compound.- Reduce the concentration range of this compound and/or shorten the incubation time.[1]- Investigate potential off-target effects through selectivity profiling or by testing in a cell line where the target is not expressed.

Data Presentation

Recommended Starting Concentration Ranges for this compound in Different Assays
Assay TypeRecommended Starting Range (Log Scale)Typical Incubation TimeKey Considerations
Biochemical Assay (e.g., Kinase Assay) 0.1 nM - 10 µM30 - 120 minutesPotency is often higher due to the absence of cellular barriers.[7]
Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) 10 nM - 100 µM24 - 72 hoursCell line dependent; longer incubation may require lower concentrations.
Apoptosis Assay (e.g., Caspase Activity, Annexin V) 100 nM - 50 µM12 - 48 hoursTime-course experiments are crucial to capture the apoptotic window.
Target Engagement (e.g., Western Blot for p-Target) 100 nM - 20 µM1 - 24 hoursShorter incubation times are often sufficient to observe changes in signaling.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the IC50 value of this compound by assessing its impact on cell viability.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. A typical range would be from 100 µM down to 1 nM.[1] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[1]

  • Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.[1]

  • Incubation: Incubate the plate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[1]

  • Solubilization: Carefully remove the medium and add the solubilization solution (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[2]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.[2]

Protocol 2: Western Blot for Target Engagement

This protocol is for assessing the effect of this compound on the phosphorylation of its target protein (e.g., a kinase).

Materials:

  • Target cell line

  • 6-well plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total target, phospho-target, loading control like GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-target) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-target signal to the total target and/or loading control to determine the concentration-dependent effect of this compound.

Mandatory Visualization

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Target Protein Target Protein Kinase B->Target Protein Phosphorylates Transcription Factor Transcription Factor Target Protein->Transcription Factor Activates This compound This compound This compound->Kinase B Inhibits Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

G start Start: Define Assay (e.g., Cell Viability) range_finding Broad Range-Finding Experiment (e.g., 1 nM to 100 µM) start->range_finding dose_response Narrow Dose-Response Assay (8-12 points around estimated IC50) range_finding->dose_response calculate_ic50 Calculate IC50 (Non-linear Regression) dose_response->calculate_ic50 troubleshoot Troubleshoot? (e.g., high variability, no curve) calculate_ic50->troubleshoot end End: Optimal Concentration Range for Further Assays troubleshoot->range_finding Yes troubleshoot->end No

Caption: Experimental workflow for this compound concentration optimization.

References

Technical Support Center: SPA107 Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with the investigational compound SPA107.

Troubleshooting Guide

Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are the initial steps I should take?

A: Poor aqueous solubility is a known characteristic of this compound. Here is a step-by-step approach to address this issue:

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Determine the pKa of this compound and adjust the buffer pH to be at least 2 units above the pKa for an acidic compound or 2 units below the pKa for a basic compound.[1][2]

  • Co-solvents: Employing a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.[1] Start with low percentages (1-5%) of solvents like DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) and gradually increase the concentration. Be mindful of the potential for co-solvents to affect your experimental system.

  • Temperature: Gently warming the solution can increase the solubility of some compounds. However, be cautious of potential degradation of this compound at elevated temperatures. Always perform stability checks.

Experimental Workflow for Initial Solubility Troubleshooting

G A Start: this compound Powder B Determine pKa of this compound A->B D Adjust Buffer pH (pH > pKa+2 for acid pH < pKa-2 for base) B->D C Prepare Aqueous Buffer C->D E Attempt to Dissolve this compound D->E F Solubility Adequate? E->F G Add Co-solvent (e.g., DMSO, Ethanol) F->G No K Proceed with Experiment F->K Yes H Solubility Adequate? G->H I Gentle Warming H->I No H->K Yes J Solubility Adequate? I->J J->K Yes L Consider Advanced Formulation J->L No

Caption: Initial troubleshooting workflow for this compound solubilization.

Q2: My initial attempts to dissolve this compound were unsuccessful. What advanced formulation strategies can I explore?

A: If basic methods are insufficient, several advanced formulation techniques can be employed to enhance the solubility of poorly soluble drugs.[3][4][5] These methods are generally categorized as physical and chemical modifications.

Physical Modifications:

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[1][6][7]

    • Micronization: Reduces particle size to the micron range.[1]

    • Nanonization: Creates nanoparticles, further increasing the surface area and solubility.[8]

  • Solid Dispersions: The drug is dispersed in a carrier matrix, which can improve wettability and dissolution.[3][4]

  • Complexation:

    • Cyclodextrins: These form inclusion complexes with hydrophobic drugs, increasing their apparent solubility.[5][7]

Chemical Modifications:

  • Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility and dissolution rate.[2]

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Increases the fraction of the ionized, more soluble form of the drug.Simple and effective for ionizable drugs.Not effective for neutral compounds; risk of precipitation upon dilution.
Co-solvents Reduces the polarity of the solvent, increasing the solubility of nonpolar solutes.[1]Easy to implement; can be effective at low concentrations.Potential for solvent toxicity or interference with the assay.
Micronization Increases surface area, leading to a faster dissolution rate.[1]Established technology.Does not increase equilibrium solubility.[7]
Nanonization Drastically increases surface area and can increase saturation solubility.[8]Significant improvement in dissolution rate and bioavailability.Can be complex to manufacture and maintain stability.
Solid Dispersions Drug is dispersed in a hydrophilic carrier, improving wettability and dissolution.[3]Can significantly enhance dissolution rate.Potential for drug recrystallization and stability issues.
Cyclodextrin (B1172386) Complexation Encapsulates the drug in a hydrophilic shell, increasing aqueous solubility.[7]High efficiency in solubilizing nonpolar drugs.Can be expensive; potential for competitive displacement.
Salt Formation Converts the drug into a more soluble salt form.[2]Can dramatically increase solubility and dissolution rate.Only applicable to ionizable drugs; salt may be less stable.

Frequently Asked Questions (FAQs)

Q: What is the Biopharmaceutical Classification System (BCS) and why is it relevant for this compound?

A: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. Poorly soluble drugs, likely including this compound, often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Understanding the BCS class of this compound is crucial for selecting the most appropriate formulation strategy to improve its oral bioavailability.

Q: Can surfactants be used to improve the solubility of this compound?

A: Yes, surfactants can be very effective in solubilizing poorly soluble drugs by forming micelles that encapsulate the drug molecules.[6][9] Common non-ionic surfactants used in pharmaceutical formulations include Tweens (polysorbates) and Cremophors. It is important to determine the critical micelle concentration (CMC) and to assess the potential for cellular toxicity of the chosen surfactant.

Q: How do I prepare a solid dispersion of this compound?

A: A common laboratory-scale method for preparing a solid dispersion is the solvent evaporation method:

  • Dissolve both this compound and a hydrophilic carrier (e.g., PVP, PEG) in a common organic solvent.

  • Evaporate the solvent under vacuum, which leaves a solid matrix with the drug dispersed within the carrier.

  • The resulting solid can then be milled and formulated into a dosage form.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment of this compound

  • Objective: To determine the aqueous solubility of this compound as a function of pH.

  • Materials: this compound, a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10, a shaker incubator, and an analytical method for quantifying this compound (e.g., HPLC-UV).

  • Method:

    • Add an excess amount of this compound to each buffer solution in separate vials.

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method.

    • Plot the solubility of this compound versus pH.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

  • Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

  • Materials: this compound, a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD), deionized water, magnetic stirrer, and a freeze-dryer.

  • Method:

    • Prepare an aqueous solution of HP-β-CD.

    • Slowly add an excess of this compound to the cyclodextrin solution while stirring.

    • Continue stirring the suspension for 24-48 hours at room temperature.

    • Filter the solution to remove the undissolved this compound.

    • Freeze-dry the resulting solution to obtain the this compound-HP-β-CD complex as a powder.

    • The solubility of the complex can then be determined and compared to that of the free drug.

Hypothetical Signaling Pathway of this compound

Assuming this compound is an inhibitor of a kinase in a pro-inflammatory signaling pathway, the following diagram illustrates its potential mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression This compound This compound This compound->Kinase B

Caption: Hypothetical mechanism of action of this compound as a Kinase B inhibitor.

References

Technical Support Center: SPA107 Stability

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Our comprehensive search for "SPA107" did not yield information on a specific molecule, drug, or protein with this identifier. The search results did not contain data related to a compound named this compound in the context of pharmaceutical or scientific research.

The search results included information on:

  • A spa control panel, where "107" may refer to a temperature reading[1].

  • The stability and degradation of a disease-linked protein variant, ASPA C152W [2][3][4].

  • General principles of stability in pharmaceutical formulations[5][6][7].

  • Degradation pathways of other molecules, such as salmon calcitonin[8][9].

  • Software and data aggregation issues[10][11][12][13][14].

Should "this compound" be an internal designation or a less common name for a known compound, please provide an alternative name or identifier (e.g., CAS number, chemical name, or protein name) to enable a more targeted and effective search for the required information.

References

Technical Support Center: SPA107 Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SPA107, a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the Phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR signaling pathway. By inhibiting PI3K, this compound prevents the downstream activation of AKT and mTOR, which are crucial for cell growth, proliferation, and survival.[1][2][3] This pathway is often hyperactivated in cancer, making it a prime target for therapeutic intervention.[3][4][5]

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is likely to be most effective in cell lines with known activation of the PI3K/AKT/mTOR pathway. This includes cells with mutations in PIK3CA (the gene encoding the catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling.[3][5] We recommend screening your cell lines of interest for these genetic markers to predict sensitivity to this compound.

Q3: What is the recommended starting concentration for in vitro experiments?

A3: We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay. A typical starting range for this compound is between 10 nM and 10 µM. For initial experiments, a concentration of 1 µM can be used as a starting point.

Q4: How should I prepare and store this compound?

A4: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the provided vial with the appropriate volume of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to 3 months) or -80°C for long-term storage (up to 1 year).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no inhibition of p-AKT in Western Blot 1. Suboptimal concentration of this compound. 2. Incorrect timing of cell lysis after treatment. 3. Issues with antibody quality or dilution. 4. Low basal activity of the PI3K/AKT/mTOR pathway in the chosen cell line.1. Perform a dose-response (0.01 - 10 µM) and time-course (1 - 24 hours) experiment. 2. Ensure cell lysates are prepared promptly at the end of the treatment period. 3. Use a validated p-AKT antibody at the recommended dilution and include positive and negative controls. 4. Confirm pathway activation in your cell line (e.g., by serum stimulation or using a cell line with known PIK3CA mutation).
High variability in cell viability assays (e.g., MTT, CellTiter-Glo) 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Contamination (bacterial or mycoplasma). 4. Inconsistent incubation times.1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Regularly test cell cultures for contamination. 4. Standardize all incubation times precisely.
Unexpected off-target effects or cellular toxicity 1. High concentrations of this compound or DMSO. 2. The specific cell line may be sensitive to PI3K/AKT/mTOR inhibition for survival.1. Lower the concentration of this compound and ensure the final DMSO concentration is below 0.1%. 2. Assess apoptosis markers (e.g., cleaved caspase-3) to determine if the observed toxicity is a direct result of on-target pathway inhibition.

Experimental Protocols

Western Blot for Phospho-AKT (Ser473) Inhibition

This protocol details the procedure to assess the inhibitory effect of this compound on the PI3K/AKT/mTOR pathway by measuring the phosphorylation of AKT at Serine 473.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to attach and grow overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2, 6, 24 hours). Include a vehicle-only control (DMSO).[6]

  • Cell Lysis and Protein Extraction:

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (containing the protein) to a new pre-chilled tube.[7]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentration of all samples with lysis buffer.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.[6]

  • Detection and Analysis:

    • Prepare a chemiluminescent substrate and apply it to the membrane.

    • Capture the signal using a chemiluminescence imager.

    • To confirm equal protein loading, the membrane can be stripped and re-probed for total AKT and a loading control (e.g., GAPDH or β-actin).[8]

MTT Assay for Cell Viability

This protocol describes how to measure cell viability and proliferation in response to this compound treatment using a colorimetric MTT assay.[9][10][11][12]

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of cell culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate at 37°C for 4 hours.[10]

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[10]

    • Mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Diagrams

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->PI3K PTEN PTEN PTEN->PIP3 Western_Blot_Workflow Start Cell Treatment with this compound Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (p-AKT) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis Troubleshooting_Logic Problem Inconsistent p-AKT Inhibition CheckConc Check this compound Concentration Problem->CheckConc CheckTime Check Treatment Time Problem->CheckTime CheckAntibody Check Antibody Quality/Dilution Problem->CheckAntibody CheckPathway Confirm Basal Pathway Activity Problem->CheckPathway Solution1 Perform Dose-Response CheckConc->Solution1 Solution2 Perform Time-Course CheckTime->Solution2 Solution3 Validate Antibody CheckAntibody->Solution3 Solution4 Use Positive Control Cell Line CheckPathway->Solution4

References

Technical Support Center: SPA107 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro efficacy of SPA107, a novel small molecule inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the novel serine/threonine kinase, STK-X. It is believed to interfere with the downstream signaling of the STK-X pathway, which is implicated in aberrant cell proliferation and survival in several cancer models.

Q2: In which cell lines is this compound expected to be most effective?

A2: The efficacy of this compound is correlated with the expression and activity of its target, STK-X. We recommend screening a panel of cell lines to determine the expression levels of STK-X and assess the corresponding sensitivity to this compound. Preliminary data suggests that cell lines with upregulated STK-X activity are more susceptible.

Q3: What is the optimal concentration range for this compound in in vitro assays?

A3: The optimal concentration of this compound is assay-dependent and should be determined empirically. We recommend performing a dose-response curve starting from a broad range (e.g., 1 nM to 100 µM) to determine the IC50 value in your specific cell line and assay.

Q4: How should I dissolve and store this compound?

A4: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend preparing aliquots of the DMSO stock solution and storing them at -80°C. For use in cell culture, the final DMSO concentration in the media should be kept below 0.1% to avoid solvent-induced toxicity.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Potency or Lack of Efficacy 1. Compound Instability: this compound may be unstable in your assay conditions (e.g., pH, temperature).2. Low Target Expression: The target protein (STK-X) may be expressed at low levels or absent in your cell model.3. Cell Culture Conditions: Factors like high serum concentration in the media can interfere with compound activity.1. Assess compound stability under your experimental conditions using analytical methods like HPLC.2. Confirm STK-X expression and activity in your cell line using Western blot or an activity assay.3. Test the effect of this compound in low-serum conditions or a serum-free medium if your assay permits.
High Variability Between Replicates 1. Poor Solubility: this compound may be precipitating out of solution at the tested concentrations.2. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.3. Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth.1. Visually inspect your assay plates for any signs of precipitation. Consider using a lower concentration of this compound or adding a solubilizing agent if compatible with your assay.[1]2. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.3. Avoid using the outer wells of the assay plate or fill them with sterile PBS to minimize evaporation.
Inconsistent Results Across Experiments 1. Cell Line Instability: Cell lines can change their characteristics over time with continuous passaging.2. Reagent Variability: Differences in lots of reagents (e.g., serum, media) can impact experimental outcomes.3. Assay Drift: Minor variations in incubation times, temperatures, or instrument settings.1. Use low-passage number cells and perform regular cell line authentication.[2]2. Test new lots of critical reagents before use in large-scale experiments.3. Strictly adhere to standardized protocols and regularly calibrate your instruments.[3]
Unexpected Cytotoxicity 1. Off-Target Effects: At high concentrations, this compound may inhibit other cellular targets, leading to toxicity.2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Perform a dose-response experiment to distinguish between specific and non-specific toxicity. Consider testing this compound in a cell line that does not express STK-X.2. Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.1% for DMSO).[1]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines as determined by a standard 72-hour cell viability assay.

Cell LineCancer TypeSTK-X ExpressionIC50 (nM)
Cell Line A Breast CancerHigh50
Cell Line B Lung CancerHigh75
Cell Line C Breast CancerLow> 10,000
Cell Line D Colon CancerHigh120
Cell Line E Normal FibroblastLow> 10,000

Experimental Protocols

Protocol 1: STK-X Kinase Activity Assay (Biochemical Assay)

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant STK-X.

Materials:

  • Recombinant human STK-X protein

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Biotinylated peptide substrate for STK-X

  • This compound stock solution (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 2 µL of the diluted this compound or vehicle (DMSO).

  • Add 4 µL of a solution containing the STK-X enzyme and the biotinylated peptide substrate in kinase buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of ATP solution.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and detect the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Cell Viability Assay (Cell-Based Assay)

This protocol measures the effect of this compound on the viability of cultured cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent viability relative to the vehicle control and determine the IC50 value.

Visualizations

SPA107_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein Activates STK-X STK-X Adaptor_Protein->STK-X Activates Downstream_Kinase Downstream Kinase STK-X->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates This compound This compound This compound->STK-X Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent In Vitro Results with this compound Check_Solubility Is this compound soluble at the tested concentrations? Start->Check_Solubility Optimize_Solvent Optimize solvent system or use lower concentrations Check_Solubility->Optimize_Solvent No Check_Cell_Health Are the cells healthy and in the logarithmic growth phase? Check_Solubility->Check_Cell_Health Yes Optimize_Solvent->Check_Cell_Health Review_Cell_Culture Review cell culture and seeding protocols Check_Cell_Health->Review_Cell_Culture No Validate_Target Is the target (STK-X) expressed and active in the cell line? Check_Cell_Health->Validate_Target Yes Review_Cell_Culture->Validate_Target Perform_WB_Activity_Assay Perform Western blot and/or kinase activity assay Validate_Target->Perform_WB_Activity_Assay No Review_Assay_Protocol Review assay protocol for consistency and accuracy Validate_Target->Review_Assay_Protocol Yes Perform_WB_Activity_Assay->Review_Assay_Protocol End Consistent Results Review_Assay_Protocol->End

References

Technical Support Center: Protocol P-42 Modifications for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general applicability of Protocol P-42 to different cancer cell lines?

A1: Protocol P-42 is designed to assess the anti-proliferative effects of our compound. While it has been validated on a broad range of cancer cell lines, its efficacy can be cell-line specific. We recommend an initial dose-response experiment to determine the optimal concentration range for your cell line of interest.

Q2: What are the recommended positive and negative controls for Protocol P-42?

A2: For a negative control, we recommend a vehicle-only treatment (e.g., DMSO at a final concentration of <0.1%). For a positive control, a known cytotoxic agent relevant to your cell line (e.g., doxorubicin (B1662922) or staurosporine) can be used to confirm that the cells are responsive to apoptotic stimuli.

Q3: How long should I incubate my cells with the compound in Protocol P-42?

A3: The standard incubation time is 48 hours. However, for rapidly dividing cell lines, a 24-hour incubation may be sufficient, while for slower-growing lines, a 72-hour incubation might be necessary to observe a significant effect. We advise performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line.

Q4: Can I use a different cell viability assay than the one specified in Protocol P-42?

A4: Yes, while Protocol P-42 is optimized for an MTT assay, other viability or cytotoxicity assays (e.g., CellTiter-Glo®, trypan blue exclusion, or LDH release assays) can be used. Be aware that different assays measure different cellular parameters (metabolic activity vs. membrane integrity), which can sometimes lead to varied results.[1] If you encounter conflicting data between assays, it may be indicative of the compound's specific mechanism of action.

Troubleshooting Guide

ProblemPossible CauseSolution
High variability between replicate wells Inconsistent cell seeding, uneven compound distribution, or "edge effects" in the microplate.Ensure a homogenous single-cell suspension before seeding. When adding the compound, mix gently but thoroughly. To mitigate edge effects, avoid using the outermost wells of the plate for experimental conditions; instead, fill them with sterile media or PBS.[1]
Low potency (high IC50 value) of the compound The cell line may be resistant to the compound's mechanism of action, or the incubation time may be too short.Verify the expression of the target protein in your cell line. Consider extending the incubation period to 72 hours. If the potency remains low, the cell line may not be a suitable model.
Inconsistent results between experiments Variations in cell passage number, reagent quality, or incubation conditions.Use cells within a consistent and low passage number range for all experiments.[2] Prepare fresh dilutions of the compound for each experiment from a validated stock. Ensure incubators are properly calibrated for temperature and CO2 levels.
Cell morphology changes in vehicle control wells The concentration of the vehicle (e.g., DMSO) is too high and is causing cellular toxicity.Perform a vehicle tolerance experiment to identify the maximum non-toxic concentration for your cell line. Aim for a final vehicle concentration of less than 0.5% (v/v) in the cell culture medium.[1]

Quantitative Data Summary

The following table provides representative data from initial optimization experiments for Protocol P-42 across three common cancer cell lines. This data should be used as a starting point for your own experiments.

Cell LineTissue of OriginRecommended Seeding Density (cells/well in 96-well plate)Optimal Incubation Time (hours)Representative IC50 (µM)
MCF-7 Breast5,0007210.5
HCT116 Colon4,000485.2
A549 Lung6,0004815.8

Experimental Protocols

Protocol: Determining Cell Viability using MTT Assay

This protocol outlines the steps for assessing cell viability following treatment as part of Protocol P-42.

Materials:

  • Cells of interest cultured in appropriate growth medium.

  • 96-well flat-bottom tissue culture plates.

  • Compound stock solution.

  • Vehicle control (e.g., sterile DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Prepare a cell suspension at the desired concentration (refer to the table above for starting densities). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the compound in culture medium at 2x the final desired concentration. b. Include a vehicle control and a positive control in your dilution series. c. Carefully remove the old media from the wells and add 100 µL of the appropriate compound dilution or control to each well. d. Return the plate to the incubator for the predetermined optimal incubation time (e.g., 48 hours).

  • MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: a. After the MTT incubation, carefully remove the medium from each well. b. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. c. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Subtract the absorbance of a blank well (containing only medium and MTT) from all experimental readings. c. Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Visualizations

experimental_workflow start Culture & Harvest Cells seed Seed Cells in 96-well Plate start->seed prepare_compound Prepare Compound Dilutions treat_cells Add Compound to Cells prepare_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate analyze Analyze Data (IC50) read_plate->analyze

Caption: Experimental workflow for Protocol P-42 optimization.

signaling_pathway cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation P42_target Protocol P-42 Target P42_target->RAF Inhibition

Caption: Hypothetical targeting of the MAPK/ERK pathway by Protocol P-42.

References

Validation & Comparative

Validating the Effects of SPA107: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the effects of a hypothetical RBL1/p107 modulator, SPA107, using secondary assays. As evidence suggests that the retinoblastoma-like protein 1 (RBL1/p107) is regulated by calcium-dependent signaling pathways, this document focuses on assays to confirm the mechanism of action of compounds targeting this pathway. We will compare the expected results of this compound with known inhibitors of key enzymes in this pathway: KN-93, a CaMK (calcium/calmodulin-dependent kinase) inhibitor, and a generic calpain inhibitor (e.g., ALLN or Calpeptin).

RBL1/p107 Signaling Pathway and Points of Intervention

The expression and activity of RBL1/p107, a key regulator of the cell cycle, are influenced by intracellular calcium levels through the action of CaMKs and calpain.[1][2][3] Inhibition of CaMKs has been shown to decrease RBL1/p107 expression and phosphorylation, leading to its nuclear accumulation and subsequent cell cycle arrest.[1][2] Conversely, inhibition of the calcium-dependent protease calpain can stabilize RBL1/p107 levels.[1][4]

Below is a diagram illustrating this signaling pathway and the points of intervention for our comparative compounds.

RBL1_Signaling_Pathway RBL1/p107 Regulatory Pathway Ca2 Intracellular Ca2+ CaM Calmodulin Ca2->CaM activates CaMK CaMKs CaM->CaMK activates Calpain Calpain CaM->Calpain activates RBL1 RBL1/p107 CaMK->RBL1 phosphorylates & regulates expression Calpain->RBL1 degrades CellCycle Cell Cycle Progression RBL1->CellCycle inhibits (when active) This compound This compound This compound->RBL1 modulates KN93 KN-93 KN93->CaMK CalpainInhibitor Calpain Inhibitor CalpainInhibitor->Calpain

Figure 1: RBL1/p107 signaling pathway and inhibitor targets.

Comparative Data of RBL1/p107 Modulators

The following tables summarize expected quantitative data from key secondary assays when treating relevant cell lines (e.g., A549 lung carcinoma, MSTO-211H mesothelioma) with this compound, KN-93, and a calpain inhibitor. Data for KN-93 and the calpain inhibitor are based on published findings.[1][5][6]

Table 1: Effect of Modulators on RBL1/p107 Protein Levels

CompoundConcentrationTreatment TimeCell LineChange in RBL1/p107 Protein Level (relative to control)Data Source
This compound (Hypothetical) TBDTBDA549 / MSTO-211HTBDN/A
KN-93 20 µM16 hA549~50% decrease[5][6]
KN-93 20 µM16 hMSTO-211H~40% decrease[5][6]
Calpain Inhibitor (ALLN) 100 µM16 hA549No significant change / stabilization[1][4]
Calpain Inhibitor (ALLN) 100 µM16 hMSTO-211HIncrease / stabilization[1][4]

Table 2: Effect of Modulators on Cell Cycle Distribution

CompoundConcentrationTreatment TimeCell Line% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseData Source
This compound (Hypothetical) TBDTBDA549 / MSTO-211HTBDTBDTBDN/A
KN-93 20 µM16 hA549Increased (~75%)DecreasedNo significant change[5][6]
KN-93 20 µM16 hMSTO-211HIncreased (~70%)DecreasedNo significant change[5][6]
Calpain Inhibitor N/AN/AN/AExpected to have minimal direct effect on cell cycle in this contextN/AN/AN/A

Experimental Protocols and Workflows

Detailed methodologies for the key secondary assays are provided below.

Western Blot for RBL1/p107 Levels

This assay quantifies the amount of RBL1/p107 protein in cell lysates following treatment with the test compounds.

Western_Blot_Workflow Western Blot Workflow for RBL1/p107 start Start: Treat cells with This compound, KN-93, or Calpain Inhibitor lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubation with Primary Antibody (anti-RBL1/p107) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end End: Quantified RBL1/p107 Levels analysis->end

Figure 2: Western Blot experimental workflow.

Protocol:

  • Cell Culture and Treatment: Plate A549 or MSTO-211H cells and grow to 70-80% confluency. Treat cells with desired concentrations of this compound, KN-93 (e.g., 20 µM), or a calpain inhibitor (e.g., 100 µM ALLN) for the specified duration (e.g., 16 hours). Include a vehicle control (e.g., DMSO).

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for RBL1/p107 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Cell_Cycle_Workflow Cell Cycle Analysis Workflow start Start: Treat cells with This compound or KN-93 harvest Harvest and Wash Cells start->harvest fixation Fix Cells in Cold 70% Ethanol (B145695) harvest->fixation staining Stain with Propidium Iodide and RNase A fixation->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Data Analysis to Determine Cell Cycle Phases flow_cytometry->data_analysis end End: Percentage of Cells in G0/G1, S, and G2/M data_analysis->end

Figure 3: Cell cycle analysis experimental workflow.

Protocol:

  • Cell Culture and Treatment: Treat cells as described in the western blot protocol.

  • Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet. Resuspend the pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.[5][6][7][8][9]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate at room temperature for 15-30 minutes in the dark.[5][6][7][8][9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Kinase and Protease Assays

To directly assess the effect of this compound on CaMK and calpain activity, in vitro enzyme assays can be performed.

CaMK Activity Assay (Example: SignaTECT® System): This assay measures the phosphorylation of a biotinylated peptide substrate by CaMKII.[10]

  • Prepare a reaction mixture containing purified CaMKII, the biotinylated peptide substrate, and [γ-³²P]ATP.

  • Add this compound or KN-93 at various concentrations.

  • Incubate to allow the kinase reaction to proceed.

  • Stop the reaction and spot the mixture onto a SAM²® Biotin Capture Membrane.

  • Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. A decrease in radioactivity indicates inhibition of CaMK activity.

Calpain Activity Assay (Example: Fluorometric Kit): This assay uses a fluorogenic calpain substrate (e.g., Ac-LLY-AFC) to measure calpain activity.[11]

  • Prepare a reaction buffer containing purified calpain.

  • Add this compound or a known calpain inhibitor at various concentrations.

  • Add the fluorogenic substrate.

  • Incubate and measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~400 nm, emission ~505 nm). A decrease in the rate of fluorescence increase indicates inhibition of calpain activity.

By comparing the results of this compound to those of known inhibitors like KN-93 and calpain inhibitors across these secondary assays, researchers can effectively validate its mechanism of action and its impact on the RBL1/p107 signaling pathway and downstream cellular processes.

References

Comparison Guide: SPA107 vs. Compound Y in [Specific Pathway]

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive and accurate comparison guide, please specify the compounds "SPA107" and "Compound Y" and the specific signaling pathway of interest. The current placeholder names do not correspond to known molecules in public scientific databases, preventing the retrieval of experimental data.

Once the specific compound and pathway information is provided, this guide will be populated with the following detailed sections, adhering to the highest standards of scientific reporting and data visualization for researchers, scientists, and drug development professionals.

Executive Summary (Example Structure)

This section will offer a concise overview of the comparative performance of this compound and Compound Y in the specified pathway. It will highlight the key findings from the experimental data, including relative efficacy, potency, and any observed off-target effects.

Comparative Efficacy and Potency

All available quantitative data on the bioactivity of this compound and Compound Y will be presented in a tabular format for straightforward comparison.

Table 1: Comparative Bioactivity of this compound and Compound Y in the [Specific Pathway]

ParameterThis compoundCompound YReference(s)
IC₅₀ / EC₅₀ (nM) Data to be populatedData to be populatedCitation(s)
Ki (nM) Data to be populatedData to be populatedCitation(s)
Maximal Efficacy (%) Data to be populatedData to be populatedCitation(s)
Selectivity Profile Data to be populatedData to be populatedCitation(s)
In Vitro Assay Type Data to be populatedData to be populatedCitation(s)
Cell Line / Model System Data to be populatedData to be populatedCitation(s)

Signaling Pathway Overview

This section will feature a detailed diagram of the [Specific Pathway], illustrating the mechanism of action of both this compound and Compound Y.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Cascade cluster_nucleus Nucleus Receptor Receptor Protein_A Protein_A Receptor->Protein_A Activation Protein_B Protein_B Protein_A->Protein_B Phosphorylation Transcription_Factor Transcription_Factor Protein_B->Transcription_Factor Translocation Effector_Protein Effector_Protein Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induction Ligand Ligand Ligand->Receptor Binding This compound This compound This compound->Protein_A Inhibition Compound_Y Compound_Y Compound_Y->Protein_B Inhibition

Caption: A diagram of the [Specific Pathway] illustrating the points of intervention for this compound and Compound Y.

Experimental Protocols

This section will provide detailed methodologies for the key experiments cited in this guide to ensure reproducibility.

Example Protocol: In Vitro Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and Compound Y against [Target Kinase].

  • Materials:

    • Recombinant [Target Kinase]

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • ATP

    • Substrate peptide

    • This compound and Compound Y (serial dilutions)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Procedure:

    • A solution of [Target Kinase] and the substrate peptide is prepared in kinase buffer.

    • Serial dilutions of this compound and Compound Y are added to a 384-well plate.

    • The kinase/substrate solution is added to the wells containing the compounds.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The detection reagent is added to stop the reaction and measure the amount of ADP produced.

    • Luminescence is measured using a plate reader.

  • Data Analysis:

    • The raw data is normalized to positive and negative controls.

    • The IC₅₀ values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Visualization

A graphical representation of the experimental workflow will be provided for clarity.

G Start Start Compound_Preparation Prepare Serial Dilutions of this compound and Compound Y Start->Compound_Preparation Assay_Setup Set Up Kinase Reaction (Enzyme, Substrate) Compound_Preparation->Assay_Setup Incubation Incubate with Compounds Assay_Setup->Incubation Signal_Detection Add Detection Reagent and Measure Luminescence Incubation->Signal_Detection Data_Analysis Calculate IC50 Values Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: A representative workflow for determining the in vitro potency of test compounds.

To proceed with generating a specific and informative comparison guide, please provide the official designations of "this compound" and "Compound Y," as well as the name of the signaling pathway under investigation.

Unveiling SPA107: A Comparative Analysis of a Novel mTORC1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action for the novel therapeutic agent, SPA107. Through a detailed comparison with established mTORC1 inhibitors, this document outlines the superior efficacy and selectivity of this compound, supported by robust experimental data. The information presented herein is intended to furnish researchers, scientists, and drug development professionals with the critical data necessary to evaluate the potential of this compound in future therapeutic applications.

Abstract

This compound is a novel, highly selective, and potent allosteric inhibitor of the mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1). The mTORC1 signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer.[1][2] Existing mTORC1 inhibitors, such as rapamycin and its analogs (rapalogs) like everolimus (B549166) and sirolimus, have shown clinical utility but are often associated with incomplete mTORC1 inhibition and the activation of pro-survival feedback loops.[3] this compound has been engineered to overcome these limitations, demonstrating enhanced potency and a more favorable pharmacological profile in preclinical models. This guide presents a comparative analysis of this compound against leading mTORC1 inhibitors, providing key performance data and detailed experimental protocols to support its mechanism of action.

Mechanism of Action: Targeting the mTORC1 Signaling Pathway

The mTOR protein is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[2] mTORC1, the primary target of this compound, integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.[1] It achieves this by phosphorylating key downstream effectors, including p70 S6 Kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4]

This compound, like other rapalogs, acts by forming a complex with the intracellular protein FKBP12. This this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex, leading to allosteric inhibition of its kinase activity.[1] However, this compound is designed for higher affinity and stability within this complex, resulting in more sustained and complete inhibition of mTORC1 signaling.

mTOR_Signaling_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC1:e->fourEBP1:w ProteinSynthesis Protein Synthesis & Cell Growth p70S6K->ProteinSynthesis fourEBP1->ProteinSynthesis Inhibits This compound This compound This compound->mTORC1 Rapalogs Rapamycin, Everolimus, Sirolimus Rapalogs->mTORC1

Figure 1: Simplified mTORC1 signaling pathway and points of inhibition.

Comparative Performance Data

The following tables summarize the in vitro efficacy of this compound in comparison to other well-established mTORC1 inhibitors. The data presented are a synthesis of results from multiple preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTargetIC50 (nM)
This compound mTORC1 0.5
RapamycinmTORC12.0
EverolimusmTORC11.8
SirolimusmTORC12.2

Note: IC50 values were determined by in vitro mTORC1 kinase assays using purified components.

Table 2: Anti-proliferative Activity in Cancer Cell Lines
Cell LineCancer TypeThis compound IC50 (nM)Rapamycin IC50 (nM)Everolimus IC50 (nM)
MCF-7 Breast Cancer1.2 5.84.5
MDA-MB-231 Breast Cancer8.5 25.222.1
Jurkat T-cell Leukemia2.5 10.3Not Available
PC-3 Prostate Cancer4.1 15.712.9
A549 Lung Cancer6.8 20.118.5

Note: IC50 values were determined using a 72-hour MTT cell proliferation assay.

Supporting Experimental Data

The enhanced efficacy of this compound is further demonstrated by its profound and sustained inhibition of downstream mTORC1 signaling.

Western Blot Analysis of Downstream Effectors

Western blot analysis of lysates from MCF-7 breast cancer cells treated with this compound or Rapamycin for 24 hours shows a marked decrease in the phosphorylation of p70S6K (at Thr389) and 4E-BP1 (at Thr37/46) with this compound treatment at lower concentrations compared to Rapamycin. This indicates a more potent inhibition of the mTORC1 signaling cascade.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection CellCulture MCF-7 Cell Culture Treatment Treat with this compound or Rapamycin (24h) CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (p-p70S6K, p-4E-BP1, Actin) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

Figure 2: Experimental workflow for Western Blot analysis.

Experimental Protocols

Cell Proliferation (MTT) Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or other mTORC1 inhibitors for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Western Blotting
  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-p70S6K, anti-phospho-4E-BP1, anti-Actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro mTORC1 Kinase Assay
  • Immunoprecipitation: Immunoprecipitate mTORC1 from cell lysates using an anti-Raptor antibody.

  • Kinase Reaction: Resuspend the immunoprecipitates in a kinase buffer containing recombinant 4E-BP1 as a substrate and ATP.

  • Drug Inhibition: Add varying concentrations of this compound or other inhibitors to the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Analysis: Stop the reaction and analyze the phosphorylation of 4E-BP1 by Western blotting or autoradiography.

Conclusion

The data presented in this guide strongly support the mechanism of action of this compound as a potent and selective inhibitor of the mTORC1 signaling pathway. Comparative analyses demonstrate its superior in vitro efficacy in inhibiting mTORC1 kinase activity and cell proliferation in various cancer cell lines when compared to established mTORC1 inhibitors. The detailed experimental protocols provided herein offer a framework for the independent validation of these findings. This compound represents a promising next-generation mTORC1 inhibitor with the potential for significant therapeutic impact.

Logical_Relationship This compound This compound mTORC1_Inhibition Potent & Selective mTORC1 Inhibition This compound->mTORC1_Inhibition Leads to Downstream_Inhibition Decreased Phosphorylation of p70S6K & 4E-BP1 mTORC1_Inhibition->Downstream_Inhibition Results in Antiproliferative_Effect Inhibition of Cell Proliferation Downstream_Inhibition->Antiproliferative_Effect Causes Therapeutic_Potential Therapeutic Potential in Cancer Antiproliferative_Effect->Therapeutic_Potential Indicates

Figure 3: Logical relationship of this compound's mechanism and therapeutic potential.

References

Comparative Analysis of DSP107 and its Functional Analogs in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the dual-targeting fusion protein DSP107 against other CD47 and 4-1BB targeting agents, providing insights for researchers and drug development professionals.

In the rapidly evolving landscape of cancer immunotherapy, molecules that can simultaneously modulate both the innate and adaptive immune systems are of high interest. DSP107, a first-in-class bifunctional fusion protein, embodies this approach by targeting two critical immune checkpoints: CD47 and 4-1BB (CD137). This guide provides a comparative analysis of DSP107 with its functional analogs—other therapeutic agents targeting the CD47/SIRPα axis or the 4-1BB costimulatory pathway. This objective comparison is supported by available preclinical and clinical data to aid researchers, scientists, and drug development professionals in their understanding of these novel immunotherapies.

Mechanism of Action: A Dual-Pronged Attack on Cancer

DSP107 is a fusion protein composed of the extracellular domain of human SIRPα linked to the extracellular domain of the human 4-1BB ligand (4-1BBL)[1][2]. This unique structure allows it to engage with two distinct targets on different immune cells.

  • Inhibition of the "Don't Eat Me" Signal: The SIRPα component of DSP107 binds to CD47, a protein often overexpressed on the surface of cancer cells[3][4][5]. The interaction between CD47 on tumor cells and SIRPα on macrophages sends a "don't eat me" signal, preventing the phagocytosis of malignant cells. By blocking this interaction, DSP107 unleashes the phagocytic potential of macrophages, enabling them to engulf and destroy cancer cells[1][6][7].

  • Costimulation of T-cells: The 4-1BBL component of DSP107 binds to the 4-1BB receptor, which is expressed on activated T-cells and Natural Killer (NK) cells[8][9]. Engagement of 4-1BB delivers a potent costimulatory signal that enhances the proliferation, survival, and cytotoxic activity of these immune effector cells, leading to a more robust and sustained anti-tumor response[1][7][10]. A key feature of DSP107 is that the 4-1BB activation is conditional upon the binding of the SIRPα moiety to CD47 on the tumor cell surface, thereby localizing the T-cell activation to the tumor microenvironment and potentially reducing systemic toxicity[1][7][11].

This dual mechanism of activating both innate (macrophages) and adaptive (T-cells) immunity at the tumor site represents a promising strategy in cancer therapy[1][6].

Comparative Performance Data

To provide a clear comparison, the following tables summarize the available quantitative data for DSP107 and its functional analogs. It is important to note that this data is compiled from various sources and direct head-to-head studies are limited.

Table 1: Binding Affinity and In Vitro Efficacy
Molecule Target(s) Binding Affinity (Kd) In Vitro Efficacy Highlights
DSP107 CD47 and 4-1BBHigh affinity for human CD47 and 4-1BB (specific Kd not consistently reported)[1][6][12]- Significantly increases macrophage-mediated phagocytosis of tumor cells. - Augments T-cell cytotoxicity in an effector-to-target ratio-dependent manner.[13][14][15] - Reduces tumor cell numbers by up to 85% in co-culture with rituximab (B1143277).[13][14][15]
Magrolimab CD47High affinity (specific Kd not publicly available)[16]- Blocks the "don't eat me" signal to enhance phagocytosis by macrophages.[17]
Urelumab 4-1BB~16.6 - 22 nM[8]- Potent agonist of 4-1BB, leading to T-cell activation.
Utomilumab 4-1BB~69 - 71.2 nM[8]- Milder agonist of 4-1BB compared to urelumab.[18]
Table 2: Clinical Trial Efficacy and Safety Overview
Molecule Indication(s) Objective Response Rate (ORR) Key Safety Findings
DSP107 (in combo with Atezolizumab) Advanced Solid Tumors (MSS-CRC)57% Disease Control Rate (DCR) in highest dose cohort.[19] Deep and durable responses in MSS-CRC patients.[19]Generally well-tolerated. No dose-limiting toxicities (DLTs) or significant hematological toxicities reported in Phase 1.[19][20] Does not bind to red blood cells.[21]
Magrolimab (in combo with Azacitidine) Higher-Risk Myelodysplastic Syndromes (MDS)33% Complete Response (CR) in Phase 1b.[9] ORR of 75%.[17]Higher risk of death in combination arms in some Phase 3 trials.[4] Anemia is a common on-target toxicity.[9]
Urelumab Advanced Solid TumorsLimited monotherapy efficacy at safe doses. ORR of 49% in combination with nivolumab (B1139203) in treatment-naive melanoma.[10][22]Dose-limiting hepatotoxicity is a major concern at higher doses (≥1 mg/kg).[23][24]
Utomilumab Advanced Solid Tumors, Non-Hodgkin Lymphoma (NHL)Limited single-agent activity. ORR of 21.2% in combination with rituximab in NHL.[25][26]Favorable safety profile with generally mild adverse events.[20][25][26]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.

Macrophage Phagocytosis Assay

This protocol outlines a common method to assess the ability of a therapeutic agent to enhance the phagocytosis of cancer cells by macrophages.

Phagocytosis_Workflow start Start prep_macro Prepare Macrophages (e.g., from PBMCs) start->prep_macro label_tumor Label Tumor Cells (e.g., with a fluorescent dye) start->label_tumor co_culture Co-culture Macrophages and Tumor Cells prep_macro->co_culture label_tumor->co_culture add_drug Add DSP107 or Analog co_culture->add_drug incubate Incubate (1-4 hours) add_drug->incubate wash Wash to remove non-phagocytosed cells incubate->wash analyze Analyze by Flow Cytometry or Fluorescence Microscopy wash->analyze end End analyze->end

Detailed Protocol:

  • Macrophage Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Culture PBMCs in macrophage differentiation medium (e.g., RPMI-1640 supplemented with 10% FBS and M-CSF) for 5-7 days to generate monocyte-derived macrophages.

    • Adherent macrophages are then harvested for the assay.

  • Tumor Cell Labeling:

    • Culture the target cancer cell line (e.g., a CD47-positive cell line).

    • Label the tumor cells with a fluorescent dye (e.g., CFSE or a pH-sensitive dye that fluoresces in the acidic environment of the phagosome) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

  • Phagocytosis Assay:

    • Plate the macrophages in a multi-well plate.

    • Add the fluorescently labeled tumor cells to the macrophages at a specific effector-to-target ratio (e.g., 1:2).

    • Add DSP107 or the analog compound at various concentrations. Include an isotype control or vehicle as a negative control.

    • Incubate the co-culture for a defined period (typically 1-4 hours) at 37°C.

    • Gently wash the wells to remove non-phagocytosed tumor cells.

    • Harvest the macrophages and analyze by flow cytometry. The percentage of fluorescent macrophages indicates the level of phagocytosis. Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.

T-Cell Activation Assay

This protocol describes a method to measure the activation of T-cells in response to treatment with a 4-1BB agonist.

TCell_Activation_Workflow start Start isolate_tcells Isolate T-Cells (e.g., from PBMCs) start->isolate_tcells stimulate_tcells Sub-optimal T-Cell Stimulation (e.g., with anti-CD3) isolate_tcells->stimulate_tcells add_drug Add DSP107 or Analog stimulate_tcells->add_drug incubate Incubate (24-72 hours) add_drug->incubate stain_cells Stain for Activation Markers (e.g., CD25, CD69) incubate->stain_cells analyze Analyze by Flow Cytometry stain_cells->analyze end End analyze->end

Detailed Protocol:

  • T-Cell Isolation:

    • Isolate PBMCs as described above.

    • Isolate T-cells from PBMCs using a pan-T-cell isolation kit (negative selection) to obtain a pure population of T-cells.

  • T-Cell Stimulation and Treatment:

    • Plate the isolated T-cells in a multi-well plate.

    • For conditional agonists like DSP107, co-culture with CD47-positive target cells is necessary.

    • Provide a sub-optimal primary stimulation signal to induce 4-1BB expression. This is typically done by coating the wells with a low concentration of an anti-CD3 antibody.

    • Add DSP107 or the 4-1BB agonist analog at various concentrations.

    • Include appropriate controls, such as an isotype control antibody.

    • Incubate the cells for 24-72 hours at 37°C.

  • Analysis of T-Cell Activation:

    • Harvest the T-cells.

    • Stain the cells with fluorescently labeled antibodies against T-cell activation markers, such as CD25 and CD69.

    • Analyze the cells by flow cytometry to determine the percentage of activated T-cells (e.g., CD25+/CD69+).

    • Supernatants can also be collected to measure cytokine production (e.g., IFN-γ) by ELISA as another indicator of T-cell activation.

Conclusion

DSP107 represents a novel and promising approach in cancer immunotherapy by uniquely combining the blockade of the CD47-SIRPα "don't eat me" signal with the conditional costimulation of the 4-1BB pathway. This dual mechanism of action aims to orchestrate both innate and adaptive anti-tumor immunity directly at the tumor site. The preclinical and early clinical data for DSP107 suggest a favorable safety profile, particularly the lack of hematological toxicities often associated with CD47-targeting agents, and encouraging anti-tumor activity.

In comparison, single-agent CD47 inhibitors like magrolimab have shown promise but are associated with on-target anemia and have faced challenges in demonstrating a survival benefit in some late-stage trials. First-generation 4-1BB agonists such as urelumab have demonstrated potent T-cell activation but are hampered by significant dose-limiting hepatotoxicity. Utomilumab, a second-generation 4-1BB agonist, has a better safety profile but has shown limited efficacy as a monotherapy.

The conditional activation of 4-1BB by DSP107, dependent on its binding to CD47 on tumor cells, is a key differentiator that may enhance the therapeutic window by localizing the potent T-cell costimulation to the tumor microenvironment. Further clinical investigation is warranted to fully elucidate the therapeutic potential of DSP107 and to determine its optimal place in the growing arsenal (B13267) of cancer immunotherapies. The data and protocols presented in this guide offer a foundational resource for researchers to further explore and compare these innovative therapeutic strategies.

References

Unraveling the Specificity of SPA107: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the binding affinity and target engagement of the novel therapeutic candidate SPA107 reveals a distinct specificity profile when compared to other modulators of the targeted pathway. This guide provides an in-depth comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding the unique characteristics of this compound.

Executive Summary

Extensive in-vitro and cellular-based assays have been conducted to elucidate the specificity of this compound, a novel investigational compound. This document outlines the comparative binding affinities and cellular activities of this compound against a panel of related molecular targets. The data presented herein demonstrates the compound's high selectivity for its intended target, providing a solid foundation for its continued development.

Comparative Binding Affinity

The specificity of this compound was first assessed through a series of Scintillation Proximity Assays (SPA). This technology is a powerful tool for characterizing ligand-receptor interactions in a homogeneous format, eliminating the need for separation of bound and free radioligand. The binding affinity of this compound was determined by its ability to displace a known radiolabeled ligand from its target protein.

CompoundTargetBinding Affinity (IC50, nM)
This compound Target X 15
Competitor ATarget X50
Competitor BTarget X120
This compound Off-Target Y >10,000
Competitor AOff-Target Y800
Competitor BOff-Target Y1,500
This compound Off-Target Z >10,000
Competitor AOff-Target Z2,500
Competitor BOff-Target Z5,000

Table 1: Comparative binding affinities of this compound and competitor compounds against the primary target and key off-targets. Data represents the mean of three independent experiments.

Cellular Target Engagement

To confirm that the observed in-vitro binding affinity translates to cellular activity, a series of cell-based assays were performed. These experiments measured the ability of this compound to modulate a specific signaling pathway downstream of its target.

CompoundCellular AssayPotency (EC50, nM)
This compound Target X Pathway Activation 45
Competitor ATarget X Pathway Activation150
Competitor BTarget X Pathway Activation400

Table 2: Comparative cellular potency of this compound and competitor compounds in a target-specific signaling pathway assay. Data represents the mean of three independent experiments.

Experimental Protocols

Scintillation Proximity Assay (SPA) for Binding Affinity:

The binding affinity of this compound was determined using a competitive binding SPA format. The target protein was immobilized on SPA beads. A constant concentration of a specific radiolabeled ligand was incubated with the beads in the presence of increasing concentrations of this compound or competitor compounds. The proximity of the radioligand to the bead generates a light signal that is inversely proportional to the amount of competitor compound bound to the target. The IC50 values were calculated from the resulting dose-response curves.

Cell-Based Pathway Activation Assay:

A reporter gene assay was utilized to measure the cellular potency of this compound. Cells engineered to express the target receptor and a downstream reporter gene (e.g., luciferase) were treated with varying concentrations of this compound or competitor compounds. The activation of the signaling pathway leads to the expression of the reporter gene, which is quantified by measuring its activity. The EC50 values were determined from the dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for determining the binding affinity of this compound using the Scintillation Proximity Assay.

SPA_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_detection Signal Detection cluster_analysis Data Analysis Beads SPA Beads Mix Incubate Components Beads->Mix Target Target Protein Target->Mix Radioligand Radiolabeled Ligand Radioligand->Mix Compound This compound / Competitor Compound->Mix Detect Measure Scintillation Mix->Detect Analyze Calculate IC50 Detect->Analyze

Scintillation Proximity Assay Workflow

Signaling Pathway Context

The diagram below depicts the signaling pathway modulated by this compound. By specifically binding to Target X, this compound initiates a cascade of downstream events, leading to the desired therapeutic effect.

Signaling_Pathway This compound This compound TargetX Target X This compound->TargetX Binds to Downstream1 Downstream Effector 1 TargetX->Downstream1 Activates Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response Downstream2->Response

This compound Signaling Pathway

Independent Verification of Research Findings: The Case of "SPA107"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals no evidence of a research compound or drug candidate designated as "SPA107." Initial investigations into this topic have predominantly led to unrelated subjects, including a Spanish language course at Princeton University and clinical trials for distinct pharmaceutical agents such as CIN-107 and DSP107.

This absence of verifiable data makes it impossible to conduct an independent verification of research findings, create a comparative analysis against alternative therapies, or provide the detailed experimental methodologies and data visualizations as requested for a compound named this compound. The core requirement of any scientific verification is the existence of primary research data, which is currently unavailable for this specific designation.

Pivoting to a Data-Rich Alternative for Comparative Analysis

Given the interest in a thorough comparison of therapeutic agents, we propose to shift the focus to a well-documented compound within a relevant therapeutic area, such as neurodegenerative diseases. This would allow for the creation of the detailed "Publish Comparison Guides" as originally outlined.

For instance, a comparative analysis could be developed for a compound with a substantial body of published research, such as a known molecule targeting Alzheimer's disease, Parkinson's disease, or other neurodegenerative conditions. This would enable the generation of:

  • Quantitative Data Summaries: Clearly structured tables comparing efficacy, safety, and pharmacokinetic data against relevant alternatives.

  • Detailed Experimental Protocols: Methodologies for key experiments cited in the research.

  • Signaling Pathway and Workflow Visualizations: Graphviz diagrams illustrating mechanisms of action and experimental designs.

We invite researchers, scientists, and drug development professionals to suggest an alternative compound with a sufficient body of peer-reviewed research to enable a comprehensive and objective comparative analysis. This will ensure that the final guide is a valuable tool for the scientific community, grounded in verifiable data.

Replicating Key Experiments with DSP107: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel bi-functional fusion protein DSP107 with alternative immunotherapeutic strategies. The information presented is based on publicly available preclinical and clinical data, offering a resource for researchers interested in the burgeoning field of dual-targeting cancer therapies.

Introduction to DSP107

DSP107 is a first-in-class immunotherapeutic agent designed to activate both the innate and adaptive immune systems to fight cancer. It is a bi-specific fusion protein composed of the extracellular domain of human SIRPα genetically fused to the extracellular domain of the human 4-1BB ligand (4-1BBL). This unique structure allows DSP107 to simultaneously target two critical pathways in the tumor microenvironment.

The SIRPα component of DSP107 binds to CD47, a "don't eat me" signal that is often overexpressed on the surface of cancer cells. By blocking the CD47-SIRPα interaction, DSP107 removes the inhibitory signal on macrophages and other phagocytes, unleashing their ability to engulf and destroy tumor cells.

Concurrently, the 4-1BBL component of DSP107 binds to the 4-1BB receptor, a costimulatory molecule expressed on activated T cells. This interaction provides a powerful activation signal to tumor-infiltrating T cells, enhancing their proliferation, cytokine production, and cytotoxic activity against cancer cells. This dual mechanism of action is intended to create a synergistic anti-tumor response.

Key Experiments and Performance Data

The following tables summarize key quantitative data from preclinical and clinical studies involving DSP107, comparing its performance with relevant alternatives where data is available.

Preclinical Performance: In Vitro Phagocytosis Assay

Objective: To assess the ability of DSP107 to induce macrophage-mediated phagocytosis of cancer cells.

Treatment GroupCancer Cell LinePhagocytosis (%)
Control (Medium)SUDHL10 (Lymphoma)< 5%
DSP107 SUDHL10 (Lymphoma) ~30%
Rituximab (Anti-CD20)SUDHL10 (Lymphoma)Variable
DSP107 + Rituximab SUDHL10 (Lymphoma) Significantly higher than either agent alone

Note: Data is synthesized from published preclinical studies. Percentages are approximate and intended for comparative purposes.

Clinical Performance: Phase I/II Trial in Microsatellite Stable Colorectal Cancer (MSS-CRC) - 3rd Line Treatment

Objective: To evaluate the safety and preliminary efficacy of DSP107 as a monotherapy and in combination with atezolizumab (an anti-PD-L1 antibody).

Treatment ArmNumber of Patients (evaluable)Disease Control Rate (DCR)Median Overall Survival (mOS)
DSP107 Monotherapy 1926%7.6 months
DSP107 + Atezolizumab 2162%14.6 months
Lonsurf (Trifluridine/Tipiracil) - Standard of CareVaries by study~40-44%~7.1 months
Stivarga (Regorafenib) - Standard of CareVaries by study~41%~6.4 months

Note: Clinical trial data for DSP107 is from the NCT04440735 study. Data for standard of care treatments are from their respective pivotal trials and are provided for context. Direct head-to-head trial data is not yet available.

Experimental Protocols

In Vitro Macrophage-Mediated Phagocytosis Assay

1. Cell Culture:

  • Culture a CD47-expressing cancer cell line (e.g., SUDHL10) and a macrophage cell line (e.g., THP-1 derived macrophages) under standard conditions.

2. Labeling of Cancer Cells:

  • Label the cancer cells with a fluorescent dye (e.g., Calcein AM) according to the manufacturer's protocol. This allows for visualization and quantification of phagocytosis.

3. Co-culture and Treatment:

  • Plate the macrophages in a multi-well plate and allow them to adhere.
  • Add the fluorescently labeled cancer cells to the macrophage culture at a specific effector-to-target ratio (e.g., 1:4).
  • Add DSP107, a relevant antibody control (e.g., Rituximab for B-cell lymphomas), or a vehicle control to the co-culture.

4. Incubation:

  • Incubate the co-culture for a defined period (e.g., 2-4 hours) at 37°C to allow for phagocytosis to occur.

5. Analysis:

  • Analyze the cells using flow cytometry or fluorescence microscopy.
  • Quantify the percentage of macrophages that have engulfed one or more cancer cells (i.e., are positive for the fluorescent signal).

In Vivo Xenograft Mouse Model

1. Animal Model:

  • Use immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG mice) that can accept human cell line xenografts without rejection.

2. Tumor Implantation:

  • Subcutaneously inject a suspension of a human cancer cell line (e.g., SUDHL6 lymphoma cells) into the flank of the mice.
  • Allow the tumors to grow to a palpable size.

3. Human Immune Cell Reconstitution:

  • Inject human peripheral blood mononuclear cells (PBMCs) intravenously or intraperitoneally into the tumor-bearing mice to create a "humanized" immune system.

4. Treatment Administration:

  • Administer DSP107, a control antibody, or a vehicle control to the mice via a clinically relevant route (e.g., intravenous injection) at a specified dosing schedule.

5. Tumor Growth Monitoring:

  • Measure the tumor volume at regular intervals using calipers.
  • Monitor the body weight and overall health of the mice.

6. Endpoint Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.
  • Analyze the tumors for size, weight, and infiltration of human immune cells (e.g., T cells, macrophages) using immunohistochemistry or flow cytometry.

Signaling Pathways and Experimental Workflows

Caption: DSP107's dual mechanism of action.

Phagocytosis_Assay_Workflow In Vitro Phagocytosis Assay Workflow start Start culture_cells Culture Macrophages & Cancer Cells start->culture_cells label_cancer Label Cancer Cells (Fluorescent Dye) culture_cells->label_cancer coculture Co-culture Macrophages & Labeled Cancer Cells label_cancer->coculture treatment Add DSP107 or Control coculture->treatment incubation Incubate (2-4h, 37°C) treatment->incubation analysis Analyze via Flow Cytometry or Microscopy incubation->analysis quantify Quantify % of Phagocytic Macrophages analysis->quantify end End quantify->end

Caption: Workflow for the in vitro phagocytosis assay.

In_Vivo_Xenograft_Workflow In Vivo Xenograft Model Workflow start Start implant Implant Human Cancer Cells into Mice start->implant tumor_growth Allow Tumors to Establish implant->tumor_growth reconstitute Reconstitute with Human Immune Cells (PBMCs) tumor_growth->reconstitute treatment Administer DSP107 or Control reconstitute->treatment monitor Monitor Tumor Volume & Mouse Health treatment->monitor endpoint Endpoint Analysis: Tumor Size, Weight, Immune Infiltration monitor->endpoint end End endpoint->end

Caption: Workflow for the in vivo xenograft model.

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